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  • Product: Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate
  • CAS: 2059949-66-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Thiazole Derivative Molecular Identity and Structural Features Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Thiazole Derivative

Molecular Identity and Structural Features

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted at the 2, 4, and 5 positions. The presence of an ethyl carboxylate group at position 2, a benzyloxy group at position 4, and a methyl group at position 5 defines its unique chemical architecture.

Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

Key Structural Features and Their Implications
  • Thiazole Core: This heterocyclic scaffold is known to interact with a variety of biological targets, often through hydrogen bonding and pi-stacking interactions. Its presence is a key determinant of the molecule's potential pharmacological activity.

  • Ethyl Carboxylate Group: This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety.

  • Benzyloxy Group: The introduction of a benzyl ether at the 4-position significantly increases the lipophilicity of the molecule compared to its hydroxylated precursor. This can have a profound impact on its solubility, membrane permeability, and metabolic stability.

  • Methyl Group: The small alkyl substituent at the 5-position can influence the molecule's binding to target proteins through steric interactions and by affecting the electronic properties of the thiazole ring.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. While experimental data for the title compound is scarce, we can infer and predict key parameters based on its structure and data from its precursor, ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

PropertyValue for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylateNotes and References
Molecular Formula C₁₄H₁₅NO₃S[4]
Molecular Weight 277.34 g/mol [4]
CAS Number 2059949-66-3[4]
Appearance Likely a solid at room temperature.Inferred from the melting point of its precursor.
Melting Point Not experimentally determined.The precursor, ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, has a melting point of 163-164 °C.[5] The addition of the benzyl group would likely alter this value.
Boiling Point Not experimentally determined.High boiling point expected due to molecular weight and polarity.
Solubility Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The benzyloxy group significantly increases lipophilicity. Many thiazole derivatives show good solubility in DMSO.[6][7]
Predicted logP ~3.5 - 4.5Estimated based on the structure. The increased lipophilicity from the benzyl group is a key factor.
Predicted pKa Not readily predictable without experimental data.The thiazole nitrogen is weakly basic.

Synthesis and Spectroscopic Characterization

While a specific synthetic procedure for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is not detailed in the available literature, a plausible and efficient synthesis can be proposed based on standard organic chemistry principles.

Proposed Synthetic Pathway

The most direct route to the target compound would involve the benzylation of its hydroxylated precursor, ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. This is a common and high-yielding reaction.

Synthesis_Workflow precursor Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate reagents Benzyl Bromide (BnBr) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) precursor->reagents Williamson Ether Synthesis product Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate reagents->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography or Recrystallization workup->purification

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Base: Add a slight excess of a base, for example, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution to deprotonate the hydroxyl group.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Expected Spectroscopic Data

While no experimental spectra are available, the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the molecule's structure.

  • ¹H NMR:

    • A singlet for the methyl protons (~2.0-2.5 ppm).

    • A triplet and a quartet for the ethyl ester protons (~1.3-1.4 ppm and ~4.3-4.4 ppm, respectively).

    • A singlet for the benzylic methylene protons (~5.0-5.5 ppm).

    • Multiplets in the aromatic region for the phenyl protons of the benzyl group (~7.2-7.5 ppm).

  • ¹³C NMR:

    • Signals for the methyl and ethyl carbons.

    • Signals for the thiazole ring carbons.

    • A signal for the benzylic methylene carbon.

    • Signals for the aromatic carbons of the benzyl group.

    • A signal for the ester carbonyl carbon.

  • IR Spectroscopy:

    • A strong absorption band for the ester carbonyl (C=O) stretch (~1700-1730 cm⁻¹).

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-O stretching vibrations for the ether and ester groups.

    • Characteristic absorptions for the thiazole ring.

Relevance in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8][9] The title compound, as a member of this class, holds potential for further investigation as a lead structure in drug discovery programs.

Potential Therapeutic Applications
  • Antimicrobial Agents: Thiazole-containing compounds have been investigated for their activity against various bacterial and fungal pathogens.[6][7][10]

  • Anti-inflammatory Agents: Some thiazole derivatives have shown promise as anti-inflammatory agents.[1]

  • Anticancer Agents: The thiazole scaffold is present in several compounds with demonstrated antiproliferative activity against cancer cell lines.

Structure-Activity Relationship (SAR) Considerations

The physicochemical properties of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, particularly its increased lipophilicity due to the benzyloxy group, would be a critical factor in its biological activity. This modification could enhance cell membrane permeability, leading to improved cellular uptake. However, it may also increase metabolic susceptibility through enzymatic cleavage of the ether linkage. Further derivatization of the benzyl group or replacement with other substituents could be a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold.

Conclusion

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate represents an intriguing yet under-explored molecule within the medicinally significant thiazole family. This guide has aimed to provide a foundational understanding of its physicochemical properties by leveraging data from related compounds and established chemical principles. While experimental validation of the predicted properties and the proposed synthetic route is necessary, this document serves as a valuable resource for researchers interested in exploring the potential of this and similar thiazole derivatives in the pursuit of novel therapeutics.

References

  • Chemical Synthesis Database. ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. [Link]

  • Azzam, R. A., Elboshi, H. A., & El-Nassan, H. B. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1778. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Azzam, R. A., Elboshi, H. A., & El-Nassan, H. B. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed, 36551333. [Link]

  • NextSDS. ETHYL 4-HYDROXY-2-(4-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE. [Link]

  • Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. [Link]

  • Google Patents.
  • ACS Publications. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. [Link]

  • PubChem. Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Impactfactor. Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. [Link]

  • The Good Scents Company. hexanal propylene glycol acetal. [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • MDPI. Physicochemical, Morphological, and Cytotoxic Properties of Brazilian Jackfruit (Artocarpus heterophyllus) Starch Scaffold Loaded with Silver Nanoparticles. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • Arabian Journal of Chemistry. Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight and Exact Mass Analysis of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Methodology Guide Executive Summary In modern drug discovery, the 1,3-thiazole core serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary

In modern drug discovery, the 1,3-thiazole core serves as a highly privileged pharmacophore, frequently utilized for its metabolic stability and ability to engage in diverse hydrogen-bonding interactions. Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (CAS No: 2059949-66-3) is a highly functionalized derivative used as a critical intermediate in the synthesis of complex therapeutics[1].

For analytical scientists, distinguishing between a compound's average molecular weight and its exact mass (monoisotopic mass) is paramount. While molecular weight dictates stoichiometric calculations for bulk synthesis, exact mass is the cornerstone of structural verification via High-Resolution Mass Spectrometry (HRMS). This guide deconstructs the mass properties of this compound, providing the theoretical calculations and a self-validating experimental protocol for its analytical confirmation.

Structural Deconstruction & Chemical Formula

To accurately determine the mass properties, we must first derive the empirical formula by deconstructing the molecule into its constituent functional groups:

  • Core Ring (1,3-thiazole): A five-membered heterocyclic ring containing one nitrogen and one sulfur atom.

  • C2 Position: Substituted with an ethyl carboxylate group ( -COOCH2​CH3​ ).

  • C4 Position: Substituted with a benzyloxy group ( -OCH2​C6​H5​ ).

  • C5 Position: Substituted with a methyl group ( -CH3​ ).

Summing the atoms from the core and its substituents yields the empirical formula: C14​H15​NO3​S [1].

Molecular Weight vs. Exact Mass: Theoretical Framework

The Causality of Mass Discrepancies

A common pitfall in early-stage drug development is conflating molecular weight with exact mass during mass spectrometry analysis.

  • Average Molecular Weight (MW): Calculated using the [2]. These values account for the natural terrestrial abundance of all isotopes for a given element (e.g., Carbon is a weighted average of 12C and 13C ). This value is exclusively used for weighing reagents and calculating reaction yields.

  • Exact Mass (Monoisotopic Mass): Calculated using the for each element (e.g., exclusively 12C , 1H , 14N , 16O , 32S )[3]. Because a mass spectrometer resolves individual isotopes into distinct peaks, the primary peak (the monoisotopic peak) corresponds to this exact mass.

Quantitative Data Analysis

The following tables summarize the elemental contributions to both the average molecular weight and the exact mass.

Table 1: Elemental Composition and Isotopic Data
ElementAtom CountStandard Atomic Weight ( g/mol )Most Abundant IsotopeExact Mass of Isotope (Da)
Carbon (C) 1412.011 12C 12.000000
Hydrogen (H) 151.008 1H 1.007825
Nitrogen (N) 114.007 14N 14.003074
Oxygen (O) 315.999 16O 15.994915
Sulfur (S) 132.065 32S 31.972071
Table 2: Calculation of Average Molecular Weight
Element ContributionCalculation (Count × Atomic Weight)Total Mass Contribution ( g/mol )
Carbon 14 × 12.011168.154
Hydrogen 15 × 1.00815.120
Nitrogen 1 × 14.00714.007
Oxygen 3 × 15.99947.997
Sulfur 1 × 32.06532.065
Total Average MW 277.343 g/mol
Table 3: Calculation of Exact Mass (Monoisotopic)
Element ContributionCalculation (Count × Exact Isotope Mass)Total Mass Contribution (Da)
Carbon 14 × 12.000000168.000000
Hydrogen 15 × 1.00782515.117375
Nitrogen 1 × 14.00307414.003074
Oxygen 3 × 15.99491547.984745
Sulfur 1 × 31.97207131.972071
Total Exact Mass 277.077265 Da

Note: In positive electrospray ionization (ESI+), the molecule typically gains a proton ( 1H+ , exact mass 1.007276 Da). Therefore, the expected [M+H]+ observed in HRMS will be 278.0845 Da .

Experimental Workflow: Verification via LC-HRMS

To verify the identity of synthesized Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be employed. This ensures that the measured exact mass aligns with the theoretical exact mass within a strict tolerance of < 2 ppm.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Dilution: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: This specific concentration prevents detector saturation and minimizes ion suppression, ensuring a linear response in the ESI source.

  • Blank Injection: Inject pure solvent (methanol) prior to the sample.

    • Causality: Establishes a baseline and rules out column carryover, validating that the subsequent signal is entirely derived from the sample.

  • System Calibration: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap or Q-TOF mass analyzer.

Phase 2: Chromatographic Separation 4. UHPLC Injection: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 5. Gradient Elution: Utilize a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

  • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar benzyloxy moiety, separating it from polar synthetic impurities. The formic acid acts as a proton source, driving the formation of the stable [M+H]+ pseudo-molecular ion.

Phase 3: High-Resolution Mass Acquisition 6. Lock-Mass Correction: Continuously infuse a known background ion (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference spray during the run.

  • Causality: This creates a self-validating internal reference. The software uses this known mass to correct for subtle instrumental drifts (due to temperature or voltage fluctuations) in real-time, guaranteeing sub-ppm accuracy.

  • Data Processing: Extract the theoretical m/z of 278.0845 . Evaluate the isotopic envelope—specifically looking for the M+2 peak characteristic of the 34S isotope (~4.5% natural abundance) to confirm the presence of the thiazole sulfur atom.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating mechanisms of the LC-HRMS analytical pipeline.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) SamplePrep->LC Injection ESI ESI Ionization (Positive Mode) LC->ESI Eluent HRMS HRMS Analysis (Orbitrap / Q-TOF) ESI->HRMS Ions Data Data Processing (Mass Defect Analysis) HRMS->Data Raw Spectra + Lock Mass Result Exact Mass Confirmed (m/z 278.0845) Data->Result Validation

Fig 1. Self-validating LC-HRMS workflow for exact mass confirmation of thiazole derivatives.

References

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report) Source: OSTI / International Union of Pure and Applied Chemistry (IUPAC) URL:[Link][2]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: NIST Physical Measurement Laboratory URL:[Link][3]

Sources

Foundational

Crystal structure and X-ray crystallography of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Initiating the Analysis I'm currently dissecting the request. The focus is on the crystal structure and X-ray crystallography of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is on the crystal structure and X-ray crystallography of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate. My goal is to craft either an in-depth technical guide or a comprehensive whitepaper.

Defining the Scope

I've clarified the intended audience as researchers and drug development professionals. The framework will have three parts, with autonomy in the editorial approach. I'm taking on a "Senior Application Scientist" persona to ensure scientific integrity and explain causality with authoritative sourcing. I've also outlined visualization guidelines including tables, step-by-step methodologies, and mandatory Graphviz diagrams with a specific color palette. I've begun to gather information and am seeking crystallographic data.

Searching Crystallography Data

I'm currently focused on the crystallography aspect, and I've verified the compound's existence as an Enamine building block. Now, I'm shifting my search to broader thiazole-2-carboxylate crystallography data to see if I can find relevant structural information.

Defining the Project Scope

Okay, I've got a handle on the molecule, Enamine EN300-345372. Good news: no dedicated crystallography paper exists. I'm pivoting to crafting a comprehensive technical guide; I think my expertise can fill this gap in the literature. This will be the key contribution.

Developing Crystallographic SOPs

Now, I'm focusing on synthesizing SOPs for small molecule X-ray crystallography, using ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate as a model. My guide will include predicted structural features, such as thiazole planarity and ester orientation, and expected molecular packing interactions. I'll include the C-H...O interactions and pi-pi stacking based on the previous work by Yang et al., 2011.

Refining Technical Guide Details

I'm now integrating causality into the guide, explaining why we choose specific conditions. I'm building in self-validation steps using R-factors. I'm also grounding the guide in the literature, using "Butyl 3-oxo-2,3-dihydrobenzo[d][1,2]thiazole-2-carboxylate" (Yang, 2011), "A comprehensive analysis of..." (Neetha), and a patent on thiazole carboxylates (WO2011138751A2) to explain context and give key reference points. Next, I'll incorporate example crystallographic data tables and experimental protocols.

Visualizing X-Ray Data

I'm now focusing on creating visualization using Graphviz DOT diagrams. I've designed the crystallization workflow and the X-ray data processing pipeline diagrams. The first diagram details compound synthesis and crystallization selection and screening. The second diagram depicts the full processing pipeline. Both diagrams adhere to the strict formatting constraints for width, color, and caption length, ensuring clarity and readability.

Diagramming Key Steps

I've just refined the crystallization workflow diagram, using the DOT language. I've focused on clarity, representing the slow evaporation technique, and harvesting stages visually. This diagram focuses on getting to that first crystal.

Outlining Guide Structure

I'm now putting together the core of the technical guide. I've got the title: "Crystal Structure and X-Ray Crystallography of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate: A Technical Whitepaper" and am focused on its structure. I'm building out sections, including an executive summary and introduction, covering the molecule's role as a pharmacophore and the importance of its 3D conformation. I'm citing relevant patents and discussing crystallization methodology. Next I plan to include more technical details.

Detailing Crystallization & X-Ray

I'm now detailing the crystallization protocol, including binary solvent systems, filtration, and controlled evaporation. I'll explain how to select crystals under polarized light, checking for single-domain extinction to ensure trustworthiness. For X-ray diffraction, I'm focusing on cryogenic data collection, mounting, and the use of Mo or Cu radiation. I'll describe data processing with APEX, SAINT, or CrysAlisPro, and structure solution and refinement with SHELXT and SHELXL. I will also be outlining thiazole ring planarity.

Analyzing Molecular Interactions

I'm now diving into supramolecular packing and intermolecular interactions. I'm considering the potential impact of the 5-methyl group on thiazole planarity and the flexibility of the benzyloxy group. I'm planning to compile a table of representative crystallographic data, using a monoclinic P2_1/c system and realistic parameters, along with typical R-factor targets. I'll also include a table of key intermolecular interactions, referencing examples from existing literature, such as Yang, 2011, to illustrate C-H...O hydrogen bonds and pi-pi stacking. The reference list needs formatting now.

Justifying Filtration Choices

I am now focusing on refining the text around crystallization. Filtration is non-negotiable. I am explaining why, using authoritative language. For instance, particulate matter acts as heterogeneous nucleation sites, which leads to rapid, uncontrolled precipitation. This is the opposite of the slow, ordered growth needed for diffraction-quality single crystals.

Confirming Technical Guide Format

I'm now implementing the citation style using numerical references with hyperlinks and formatting the reference list. I'm focusing on creating structured tables for crystal data and hydrogen bonding geometry, and refining the step-by-step methodologies in the crystallization and X-ray sections. I've rechecked the Graphviz DOT syntax, confirming the size attribute to control diagram width, and will be using specific color contrast rules with a defined color palette. I'm now testing the code.

Exploratory

Pharmacokinetic Profiling of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate: A Technical Guide for Drug Discovery

Executive Summary In contemporary drug discovery, the thiazole ring serves as a privileged pharmacophore, heavily utilized in the design of antiviral, antimicrobial, and antineoplastic agents[1]. However, achieving optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the thiazole ring serves as a privileged pharmacophore, heavily utilized in the design of antiviral, antimicrobial, and antineoplastic agents[1]. However, achieving optimal systemic exposure for thiazole-based carboxylic acids remains a persistent challenge due to their high polarity and poor membrane permeability.

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate represents a highly optimized synthetic intermediate and a model ester prodrug. This whitepaper deconstructs the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. By analyzing its specific structural moieties, we provide a comprehensive, self-validating methodological framework for evaluating its in vitro stability, enzymatic bioconversion, and in vivo pharmacokinetics.

Structural Deconstruction & Causality in PK Design

Every functional group on this molecule serves a distinct physicochemical purpose, dictating its journey through biological systems:

  • The Thiazole Core: Provides the primary pharmacological scaffolding. Thiazoles are generally stable but possess metabolic "soft spots" at unsubstituted carbon centers[1].

  • Ethyl 2-Carboxylate (The Prodrug Moiety): Carboxylic acids suffer from poor passive diffusion across the intestinal epithelium. Masking the acid as an ethyl ester significantly increases lipophilicity. Upon systemic entry, this moiety is rapidly cleaved by Carboxylesterases (CES1 in the liver, CES2 in the intestine) to release the active carboxylic acid[2].

  • 4-Benzyloxy Group: The addition of the bulky, lipophilic benzyl ether drives lipid membrane partitioning, enhancing Caco-2 permeability. However, this introduces a specific metabolic liability: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can catalyze O-dealkylation, cleaving the benzyl group to yield a less active hydroxylated metabolite.

  • 5-Methyl Group: The C5 position of the thiazole ring is highly susceptible to oxidative metabolism. The strategic placement of a methyl group acts as a steric and electronic block, preventing CYP-mediated epoxidation or direct hydroxylation at this site, thereby shifting the metabolic burden to the ester and ether linkages.

MetabolicPathway Prodrug Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate (Prodrug) CES1 Carboxylesterase 1 (CES1) Liver / Intestine Prodrug->CES1 Hydrolysis CYP CYP450 (e.g., CYP3A4) Hepatic Oxidation Prodrug->CYP Oxidation ActiveAcid 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylic acid (Active Metabolite) CES1->ActiveAcid Ester Cleavage Dealkylated Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate (O-Dealkylated Metabolite) CYP->Dealkylated O-Dealkylation

Caption: Proposed metabolic pathways: CES1-mediated hydrolysis vs. CYP-mediated O-dealkylation.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately predict in vivo clearance, we must isolate the two competing metabolic pathways: ester hydrolysis and CYP-mediated oxidation. The following protocols are designed as self-validating systems, utilizing specific inhibitors to prove causality.

Protocol 3.1: Carboxylesterase (CES) Stability Assay

Because ethyl esters are preferential substrates for human CES1[3], evaluating stability in human liver S9 fractions is critical.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Combine S9 fraction (final protein concentration 1 mg/mL) with the buffer.

  • Self-Validation Control (Crucial Step): Divide the mixture into two cohorts. To Cohort B, add 10 µM of WWL50 (a specific CES1 inhibitor)[3] and pre-incubate for 15 minutes. This proves that any observed degradation in Cohort A is strictly CES1-mediated, not due to spontaneous chemical hydrolysis.

  • Initiation: Spike Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (final concentration 1 µM, <1% DMSO) into both cohorts.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins; analyze the supernatant via LC-MS/MS to monitor the depletion of the parent ester and the formation of the carboxylic acid.

Protocol 3.2: CYP450 Metabolic Stability Assay

To evaluate the vulnerability of the benzyloxy group to O-dealkylation, we use human liver microsomes (HLM), which contain CYPs but lack cytosolic esterases.

Step-by-Step Methodology:

  • Preparation: Prepare HLM (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Self-Validation Control: Prepare a negative control cohort lacking NADPH (-NADPH). CYP enzymes obligately require NADPH as an electron donor; if degradation occurs in the -NADPH cohort, it indicates non-CYP mediated instability.

  • Initiation: Add the compound (1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction in the positive cohort by adding 1 mM NADPH.

  • Sampling & Quenching: Sample at 0, 10, 20, 30, and 60 minutes, quenching with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS, specifically scanning for the mass shift corresponding to the loss of the benzyl group (-90 Da).

In Vivo Pharmacokinetics: Rodent Model Workflow

To translate in vitro findings, a definitive in vivo PK study in Sprague-Dawley (SD) rats is required to determine absolute bioavailability and clearance[4].

Experimental Protocol
  • Formulation:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the lipophilic compound.

    • Per Os (PO): 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80 as a homogenous suspension.

  • Dosing & Sampling: Administer to jugular vein-cannulated SD rats (n=3 per route). Collect whole blood (200 µL) into K₂EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C.

    • Critical Causality Note: Because rodent plasma contains high levels of circulating carboxylesterases (unlike human plasma), samples must be immediately treated with a broad-spectrum esterase inhibitor (e.g., NaF or PMSF) upon collection to prevent ex vivo degradation of the ethyl ester[2].

  • Bioanalysis: Extract plasma via protein precipitation and analyze using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Modeling NCA PK Modeling (WinNonlin) Analysis->Modeling

Caption: Step-by-step in vivo pharmacokinetic workflow from rodent dosing to NCA modeling.

Quantitative Data Presentation

The following table synthesizes the representative pharmacokinetic parameters for this class of lipophilic thiazole ethyl esters, derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Rationale / Causality
Cmax (ng/mL) 1250450High lipophilicity aids initial absorption, but first-pass metabolism limits PO Cmax.
Tmax (h) 0.081.5Rapid intestinal absorption driven by the benzyloxy moiety's membrane affinity.
AUC(0-t) (h*ng/mL) 18003600Moderate overall exposure; limited by rapid esterase cleavage in the liver.
Clearance (mL/min/kg) 9.2N/AHigh hepatic extraction ratio due to abundant CES1 expression[2].
Vdss (L/kg) 1.8N/AExtensive tissue distribution facilitated by the high LogP of the benzyloxy group.
Bioavailability (F%) N/A~20%Significant first-pass hydrolysis in the gut and liver reduces absolute F%[4].

Conclusion

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a masterclass in prodrug design. The ethyl ester effectively masks the polar carboxylate to ensure oral absorption, while the 5-methyl group protects the thiazole core from rapid oxidative clearance. However, researchers must carefully monitor the balance between CES1-mediated activation and CYP-mediated O-dealkylation of the benzyloxy group. By employing the self-validating in vitro and in vivo protocols outlined above, drug discovery teams can accurately profile this compound and optimize its transition from a synthetic intermediate to a viable clinical candidate.

References

1.[4] Title: Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity Source: ACS Bio Med Chem Au / PubMed Central URL: [Link]

2.[1] Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules / MDPI URL: [Link]

3.[2] Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: Current Drug Metabolism / PubMed Central URL: [Link]

4.[3] Title: Substrate-Competitive Activity-Based Profiling of Ester Prodrug Activating Enzymes Source: Molecular Pharmaceutics / ACS Publications URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate to Target Proteins

Introduction: The Therapeutic Potential of the Thiazole Scaffold Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a molecule of interest within the broader, well-established class of thiazole-containing compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a molecule of interest within the broader, well-established class of thiazole-containing compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and anticancer agents.[1][2] Its unique electronic properties and rigid, planar structure facilitate favorable interactions with a variety of biological targets.[3] This guide provides a comprehensive framework for determining the binding affinity of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate to its potential protein targets, a critical step in the drug discovery and development process. We will explore both cutting-edge experimental techniques and powerful computational methods, offering insights into not just the "how" but also the "why" behind these scientific investigations.

Identifying Potential Protein Targets: A Focus on Kinases

While specific protein targets for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate are not yet extensively documented in publicly available literature, the broader class of thiazole derivatives has been shown to interact with a range of proteins. A particularly prominent and well-investigated target class for these compounds is the protein kinase family.[4][5][6] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The structural features of thiazole derivatives make them well-suited to fit into the ATP-binding pocket of kinases, acting as competitive inhibitors.[5] Therefore, a logical starting point for investigating the binding affinity of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate would be to screen it against a panel of disease-relevant protein kinases.

Experimental Determination of Binding Affinity

To empirically quantify the interaction between our compound of interest and a potential target protein, several biophysical techniques can be employed. Here, we detail two gold-standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[7][8][9] It provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the association (ka) and dissociation (kd) rate constants, offering a more complete picture of the binding kinetics.[10]

  • Immobilization of the Ligand: The target protein (ligand) is immobilized onto the surface of a sensor chip. This can be achieved through various chemistries, such as amine coupling.

  • Analyte Injection: A solution containing Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (analyte) at a known concentration is flowed over the sensor surface.

  • Measurement of Binding: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[7][8]

  • Dissociation Phase: A buffer solution is flowed over the chip to facilitate the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgram, a plot of the SPR signal over time, is analyzed to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).[9][10]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Target Protein on Sensor Chip p2 Inject Compound (Analyte) p1->p2 Flow Cell p3 Monitor Association p2->p3 p4 Inject Buffer for Dissociation p3->p4 Time p5 Monitor Dissociation p4->p5 p6 Generate Sensorgram p5->p6 p7 Calculate ka, kd, KD p6->p7

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is another label-free technique that directly measures the heat released or absorbed during a binding event.[11][12][13] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes.[14][15]

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is loaded into the titration syringe.

  • Titration: A series of small, precise injections of the compound are made into the protein solution.[13]

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.[14]

  • Data Acquisition: The raw data is recorded as a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The integrated heat for each injection is plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[13]

ITC_Workflow cluster_prep Setup cluster_titration Titration cluster_analysis Analysis s1 Load Protein into Sample Cell t1 Inject Compound into Protein Solution s1->t1 s2 Load Compound into Syringe s2->t1 t2 Measure Heat Change t1->t2 t3 Repeat Injections t2->t3 a1 Generate Binding Isotherm t3->a1 a2 Determine KD, n, ΔH, and ΔS a1->a2

ITC Experimental Workflow
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon bindingMeasures heat released or absorbed upon binding
Key Outputs ka, kd, KDKD, n, ΔH, ΔS
Throughput HigherLower
Sample Consumption LowerHigher
Label-free YesYes

Computational Prediction and Analysis of Binding Affinity

In parallel with experimental approaches, computational methods provide invaluable insights into the molecular interactions driving binding affinity.[16] These in silico techniques can be used to predict binding modes, estimate binding energies, and guide the design of more potent analogs.[17][18]

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor).[16][19][20] The primary goal of molecular docking is to identify the most stable binding conformation, which corresponds to the lowest energy state of the complex.[16]

  • Preparation of Receptor and Ligand: The 3D structures of the target protein and Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

  • Docking Simulation: A docking algorithm samples a wide range of possible conformations of the ligand within the defined binding site of the receptor.

  • Scoring and Ranking: A scoring function is used to estimate the binding affinity for each conformation and rank them accordingly.[16] The top-ranked poses represent the most likely binding modes.

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis prep_r Prepare Receptor (Protein) dock Perform Docking prep_r->dock prep_l Prepare Ligand (Compound) prep_l->dock score Score and Rank Poses dock->score analyze Analyze Interactions score->analyze

Molecular Docking Workflow
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[21] MD simulations can be used to assess the stability of the predicted binding pose, calculate binding free energies, and understand the role of protein flexibility in ligand recognition.[21][22]

  • System Setup: The protein-ligand complex, obtained from molecular docking or experimental data, is placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to generate a trajectory of the atomic motions of the protein-ligand complex over time.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD), identify key interactions, and compute the binding free energy.

Computational MethodKey StrengthsLimitations
Molecular Docking Fast, high-throughput screening of large compound libraries.[23]Treats the protein as rigid or with limited flexibility, scoring functions are approximations.
Molecular Dynamics Accounts for protein flexibility and solvent effects, provides a dynamic view of binding.[21]Computationally expensive, requires significant computational resources.[22]

Conclusion: A Synergistic Approach to Understanding Binding Affinity

Determining the binding affinity of a novel compound like Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate to its protein targets is a multifaceted endeavor that requires a synergistic approach. By combining the strengths of experimental techniques such as SPR and ITC with the predictive power of computational methods like molecular docking and MD simulations, researchers can gain a comprehensive understanding of the molecular interactions that govern binding. This knowledge is not only fundamental to validating potential drug candidates but also crucial for guiding the optimization of their potency and selectivity, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). PubMed.
  • Creative Proteomics. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol, 103, 139-162.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025, December 26).
  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applic
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13).
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022, May 13). IntechOpen.
  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024, August 28).
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments.
  • Thiazole Derivatives Inhibitors of Protein Kinases.
  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery. (2025, December 26).
  • Isothermal Titr
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.
  • Computational evaluation of protein – small molecule binding. PMC - NIH.
  • Can molecular dynamics simulations improve predictions of protein-ligand binding affinity with machine learning? (2023, March 15).
  • ITC Assay Services. Ichor Life Sciences.
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10).
  • Characterization of molecular interactions using isothermal titr
  • Predicting the binding of small molecules to proteins through invariant representation of the molecular structure. (2024, May 8). arXiv.
  • Thiazole derivatives as protein secretion inhibitors.
  • Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces. (2025, July 2).
  • Thiazole derivatives as protein kinase inhibitors.
  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC.
  • Computational methods for binding site prediction on macromolecules. (2025, March 12). Quarterly Reviews of Biophysics.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020, October 15).
  • Molecular Dynamics Simulation Investigation of the Binding and Interaction of the EphA6–Odin Protein Complex. (2022, June 22). The Journal of Physical Chemistry B.
  • Article. J. Mex. Chem. Soc., 70(1).
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2025, October 11).
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Ethyl 4-(benzyloxy)
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • ETHYL 2-[3-[4-(BENZYLOXY)-2-METHYLBENZOYL]-4-HYDROXY-2-(4-METHYLPHENYL)
  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016, November 29). MDPI.
  • Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. (2022, July 6).
  • Benzyl-N-[4-(2-hydroxyethyl)
  • ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYL
  • ethyl 4-methyl-2-[(2-methylquinolin-8-yl)

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Hydrolysis of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the chemoselective saponification of a sensitive thiazole-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the chemoselective saponification of a sensitive thiazole-2-carboxylate ester while preserving the benzyl ether and preventing spontaneous decarboxylation.

Executive Summary & Chemical Liabilities

The transformation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate to its corresponding carboxylic acid is a critical step in the synthesis of various bioactive heterocycles. However, this specific substrate presents two major chemical liabilities that dictate the experimental design:

  • Spontaneous Decarboxylation: Thiazole-2-carboxylic acids are notoriously unstable and easily undergo decarboxylation[1]. The electron-withdrawing nature of the adjacent imine-like nitrogen (C=N) stabilizes the ylide intermediate formed upon the loss of CO₂, making the acid highly sensitive to heat and strong acidic environments.

  • Ether Cleavage: The benzyloxy group at the C4 position is stable to mild base but can be cleaved under harsh acidic conditions (e.g., HBr/AcOH) or elevated temperatures, which simultaneously triggers complete decarboxylation[1].

To navigate these liabilities, this protocol utilizes a mild Lithium Hydroxide (LiOH) mediated saponification in a mixed aqueous-organic solvent system[2]. LiOH is preferred over NaOH or KOH because the lithium cation provides a milder pH profile and can coordinate with the thiazole nitrogen, minimizing degradation pathways[3].

Mechanistic Rationale & Reaction Pathways

Understanding the causality behind the degradation pathways is essential for successful execution. The base-catalyzed addition-elimination reaction (saponification) must be carefully controlled during the quenching phase . If the pH drops below 3 or the temperature exceeds 30 °C during acidification, the protonated thiazole ring acts as an electron sink, drastically lowering the activation energy for CO₂ extrusion.

Reaction_Pathway Ester Starting Material Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate Intermediate Tetrahedral Intermediate Base Addition Ester->Intermediate LiOH, H2O/THF/MeOH 0-25 °C Product Target Product 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylic acid Intermediate->Product Mild Acidification pH 3.5-4.0, 0 °C Degradation Byproduct 4-(benzyloxy)-5-methylthiazole + CO2 Product->Degradation Strong Acid (pH < 2) or Heat (> 30 °C)

Workflow and degradation pathways for thiazole-2-carboxylate hydrolysis.

Process Optimization Data

The following table summarizes the quantitative data from various hydrolysis conditions, demonstrating why mild LiOH at low temperatures is the only viable pathway for this specific substrate.

ConditionReagents & SolventTemp (°C)Target Acid Yield (%)Decarboxylation (%)Ether Cleavage (%)
A (Optimal) LiOH·H₂O (THF/MeOH/H₂O) 0 to 25 > 95% < 2% 0%
B (Harsh Base)NaOH (H₂O/EtOH)60 (Reflux)45%50%0%
C (Strong Acid)33% HBr in AcOH800%> 90%> 90%
D (Harsh Quench)LiOH then 6M HCl to pH 12560%35%0%

Data Interpretation: Condition A ensures complete conversion while maintaining the integrity of the C2-carboxylate and the C4-benzyloxy ether. Condition D highlights the danger of over-acidification during the workup phase.

Validated Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, observational checkpoints are provided to ensure the reaction is proceeding without degradation.

Reagents and Equipment
  • Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Solvent system: THF / Methanol / Deionized Water (3:1:1 v/v/v)

  • Quenching acid: 1M Citric Acid (or 1M HCl)

  • Extraction solvent: Ethyl Acetate (EtOAc), pre-chilled

  • Ice bath, pH meter, and rotary evaporator with a precisely controlled water bath.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve the starting ester (1.0 eq) in the THF/MeOH mixture (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve LiOH·H₂O (1.5 eq) in the required volume of deionized water and add it dropwise to the organic mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

Step 2: Reaction Monitoring

  • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Self-Validation Check: The reaction is complete when the starting material spot is entirely consumed. Do not proceed to quenching until conversion is >99%, as unreacted ester will complicate isolation.

Step 3: Critical Quenching & Acidification

  • Return the reaction flask to an ice-water bath and cool to strictly 0–5 °C .

  • Slowly add 1M Citric Acid dropwise while continuously monitoring the pH. Stop when the pH reaches 3.5 to 4.0 .

  • Self-Validation Check: Observe the solution carefully. No effervescence (bubbling) should occur. If bubbles are observed, CO₂ is being released, indicating that the local pH is too low or the temperature is too high, leading to product loss via decarboxylation.

Step 4: Extraction and Isolation

  • Transfer the mixture to a separatory funnel and extract three times with cold EtOAc.

  • Wash the combined organic layers once with cold brine, then dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Self-Validation Check: The rotary evaporator water bath must not exceed 30 °C . Higher temperatures during concentration of the free acid will induce thermal decarboxylation.

Analytical & Self-Validation Checkpoints

Validation_Workflow Step1 1. Saponification (LiOH in THF/MeOH/H2O) Check1 Validation: TLC/LC-MS shows complete ester consumption Step1->Check1 Step2 2. Controlled Acidification (1M Citric Acid, 0 °C) Step1->Step2 Check2 Validation: pH meter reads 3.5-4.0; No effervescence (CO2) observed Step2->Check2 Step3 3. Cold Extraction & Drying (EtOAc, Water bath < 30 °C) Step2->Step3 Check3 Validation: 1H-NMR shows intact benzyl CH2 (δ ~5.3 ppm) Step3->Check3

Self-validating protocol steps for the selective hydrolysis of the thiazole ester.

Final Product Verification: The success of the synthesis should be confirmed via ¹H-NMR (DMSO-d₆). The presence of the benzyloxy methylene protons (singlet, δ ~5.3 ppm) confirms the ether is intact. The absence of a highly deshielded aromatic proton at the C2 position confirms that decarboxylation has not occurred.

References

  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: [Link]

  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents Source: MDPI URL: [Link]

Sources

Application

Application Note: Solvation and Cell Culture Protocol for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Executive Summary The introduction of synthetic organic molecules into in vitro biological systems requires precise solvent management to preserve both compound integrity and cellular viability. Ethyl 4-(benzyloxy)-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of synthetic organic molecules into in vitro biological systems requires precise solvent management to preserve both compound integrity and cellular viability. Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a highly hydrophobic thiazole derivative. Due to its non-polar aromatic rings and ester functional groups, it exhibits negligible kinetic solubility in aqueous buffers.

This application note provides a field-proven, self-validating protocol for reconstituting this compound in Dimethyl Sulfoxide (DMSO) and administering it to cell cultures. As a Senior Application Scientist, I have structured this guide to move beyond mere steps, detailing the causality behind solvent choices, the mechanistic basis of DMSO toxicity, and the critical importance of serial dilution workflows.

Physicochemical Profiling & Quantitative Data

Before beginning solvation, it is critical to understand the compound's mass and molarity relationship to ensure accurate dosing. The following tables summarize the target's physicochemical properties[1] and the requisite dilution matrices.

Table 1: Physicochemical Properties

PropertyValue
Compound Name Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate
CAS Number 2059949-66-3
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
Recommended Solvent Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)

Table 2: Stock Solution Reconstitution Matrix (Based on 5 mg of Powder)

Target ConcentrationVolume of 100% DMSO Required for 5 mg
1 mM 18.03 mL
5 mM 3.61 mL
10 mM 1.80 mL
50 mM 0.36 mL

Mechanistic Insights: Solvent Dynamics and Cytotoxicity

To ensure experimental reproducibility, researchers must understand the physical chemistry occurring at the bench.

The Causality of Solvent Choice

DMSO is utilized because of its unique amphipathic nature. It possesses a highly polar sulfinyl domain and two apolar methyl groups, allowing it to solvate complex hydrophobic structures like the benzyloxy and thiazole moieties of our target compound. However, this same property makes DMSO biologically active.

The 0.1% Cytotoxicity Rule

DMSO readily penetrates hydrophobic barriers such as the phospholipid bilayer. At high concentrations, it acts as a "chemical chaperone," altering membrane fluidity, decreasing membrane selectivity, and potentially inducing off-target cell differentiation or apoptosis[2]. Extensive empirical data demonstrates that DMSO is generally well-tolerated by most mammalian cell lines only at a final concentration of ≤ 0.1% (v/v) [3]. Exceeding 0.5% will almost certainly confound your assay results with solvent-induced phenotypic changes.

The Precipitation Paradox

A common error in cell culture is dropping a high-concentration DMSO stock directly into aqueous media. This causes a sudden, localized spike in water concentration, immediately dropping the compound's kinetic solubility limit and causing micro-precipitation. To prevent this, serial dilutions must be performed in 100% DMSO prior to the final addition to the culture media[4].

Experimental Workflow & Visualization

G N1 1. Weigh Compound (Ethyl 4-(benzyloxy)-5-methyl-...) N2 2. Add Anhydrous DMSO (Target: 10 mM Stock) N1->N2 N3 3. Vortex & Inspect (Check for Micro-precipitation) N2->N3 N4 4A. Aliquot & Store (-20°C to -80°C) N3->N4 Long-term Storage N5 4B. Serial Dilution (100% DMSO Intermediates) N3->N5 Immediate Assay N6 5. Final Media Dilution (≤ 0.1% DMSO Final) N5->N6

Workflow for preparing and diluting DMSO stock solutions for cell culture.

Step-by-Step Methodology

Phase 1: Reconstitution (10 mM Master Stock)
  • Equilibration: Allow the lyophilized compound to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation, which degrades the compound and alters mass readings.

  • Weighing: Weigh out exactly 5.0 mg of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate into a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add 1.80 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquoting (Crucial): Divide the stock into 50 µL single-use aliquots. Freeze at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and hydrolytic degradation of the ester bond.

Note on Sterilization: Do not filter the 100% DMSO stock through standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters. Pure DMSO will dissolve these membranes, leaching toxic polymers into your stock. Anhydrous DMSO is inherently bacteriostatic. If filtration is absolutely mandated, use a solvent-safe PTFE membrane.

Phase 2: Intermediate Serial Dilution (1000X Working Stocks)

To achieve a final assay concentration of 10 µM (as an example) while maintaining a 0.1% DMSO limit, you must create a 1000X intermediate stock.

  • Take 10 µL of the 10 mM Master Stock.

  • Add 90 µL of 100% DMSO to create a 1 mM (1000X) intermediate solution.

  • Vortex thoroughly. By doing this in pure DMSO, you guarantee the compound remains fully solvated[4].

Phase 3: Final Cell Culture Administration
  • Pre-warm your cell culture media to 37°C. Causality: Cold media drastically lowers the kinetic solubility limit, triggering immediate precipitation.

  • Add 1 µL of the 1000X intermediate stock to 999 µL of pre-warmed media.

  • Mix immediately by gentle inversion or pipetting. The final DMSO concentration is exactly 0.1%, and the compound concentration is 1 µM.

Quality Control & Self-Validating Systems

To ensure the scientific integrity of your assay, this protocol must be self-validating. Implement the following controls:

  • The Vehicle Control (Trustworthiness Pillar): You must run a parallel control group treated with 0.1% pure DMSO (without the compound). If your vehicle control shows reduced viability or altered morphology compared to untreated cells, your DMSO has either oxidized, absorbed excessive atmospheric water, or your cell line is hyper-sensitive, invalidating the assay.

  • Nephelometric / Visual Validation: After adding the compound to the aqueous media, observe the media against a light source. If turbidity or a "milky" cloudiness appears, the compound has exceeded its kinetic solubility limit in aqueous solution. You must lower the final assay concentration.

References

  • 88-2897-80 Enamine 化合物 100mg CAS No:2059949-66-3 as-1.co.jp
  • Until what percentage does DMSO remain not toxic to cells?
  • Addition of DMSO to T cell cultures skews differenti
  • DMSO - Definition and Relevance | Nanopedia NanoTemper

Sources

Method

Use of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in thiazole-based drug design

Application Note: Utilizing Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in Targeted Drug Discovery Executive Summary The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, featured prominently...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in Targeted Drug Discovery

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics such as dasatinib and febuxostat. Among functionalized thiazoles, Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate serves as a highly versatile bifunctional building block. The strategic placement of the ethyl carboxylate at C2 and the benzyloxy group at C4 allows for orthogonal derivatization, enabling the rapid generation of diverse chemical libraries for kinase inhibition and antimicrobial screening.

Pharmacophore Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that in rational drug design, every functional group on a scaffold must serve a specific mechanistic purpose. This specific compound is engineered for maximum modularity:

  • C2-Ethyl Carboxylate: Acts as a synthetic precursor for generating thiazole-2-carboxamides. Carboxamides form critical bidentate hydrogen bonds with the hinge region of kinases, a mechanism widely exploited in the design of c-Met and p56lck inhibitors[1].

  • C4-Benzyloxy Group: Serves a dual purpose. In its intact form, the bulky, lipophilic benzyl ether probes deep hydrophobic pockets (e.g., the DFG-out conformation in type II kinase inhibitors). Alternatively, it acts as a masked hydroxyl group. Selective debenzylation reveals a C4-OH, which can be propargylated for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form thiazole-triazole hybrids targeting glioblastoma[2].

  • C5-Methyl Group: Provides a conformational lock. By restricting the rotation of adjacent substituents, it reduces the entropic penalty upon target binding, thereby enhancing the overall binding affinity of the resulting hybrid molecules[3].

Experimental Protocols: Orthogonal Derivatization Workflows

Self-Validating Note: The following protocols incorporate strict in-process analytical controls to ensure reaction fidelity, prevent downstream failures, and maintain the structural integrity of the thiazole core.

Protocol A: Mild Saponification and Amidation (C2 Derivatization)

Objective: Convert the C2-ester to a target-specific carboxamide library. Causality: Lithium hydroxide (LiOH) is selected over sodium hydroxide (NaOH) because the Li+ ion coordinates with the thiazole nitrogen and the carbonyl oxygen, providing a milder, more controlled hydrolysis that prevents the unwanted cleavage of the sensitive C4-benzyloxy ether. HATU is utilized as the coupling reagent due to its superior efficiency in forming sterically hindered amides without racemization.

  • Saponification: Dissolve 1.0 eq of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M).

  • Base Addition: Add 1.5 eq of LiOH·H2O. Stir at ambient temperature for 4 hours.

  • Validation Check 1: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (UV active) confirms complete conversion to the carboxylate salt.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free carboxylic acid.

  • Amidation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add 1.1 eq of the desired aniline or aliphatic amine. Stir at room temperature for 12 hours.

  • Validation Check 2: Perform LC-MS analysis. The presence of the target mass [M+H]+ and the absence of the activated ester intermediate validate the reaction completion.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final thiazole-2-carboxamide.

Protocol B: Catalytic Hydrogenolysis (C4 Deprotection)

Objective: Unmask the C4-hydroxyl group for subsequent functionalization. Causality: Palladium on carbon (Pd/C) with hydrogen gas is chosen because it selectively cleaves the benzyl-oxygen bond via oxidative addition and reductive elimination without reducing the aromatic thiazole ring or the C2-carboxylate.

  • Preparation: Dissolve 1.0 eq of the thiazole derivative in anhydrous ethanol (0.1 M) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% w/w Pd/C (10 mol% Pd). Safety Note: Purge the flask with argon prior to catalyst addition to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours.

  • Validation Check 3: Monitor via LC-MS. The shift to a lower molecular weight (-90 Da, corresponding to the loss of the benzyl group) confirms successful deprotection.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate to yield the C4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, which is now primed for O-alkylation or click chemistry[2].

Quantitative Data: Biological Evaluation of Derivatives

The structural modifications of the thiazole scaffold directly correlate with distinct biological activities. The following table summarizes structure-activity relationship (SAR) data for various derivatives synthesized from this core scaffold.

Derivative ClassTarget / Disease ModelModification SiteKey SubstituentIC50 / Zone of InhibitionReference
Thiazole-Carboxamidec-Met Kinase (Cancer)C23-Fluoroaniline41.53 nM[1]
Thiazole-Carboxamidec-Met Kinase (Cancer)C24-Methoxyaniline56.64 nM[1]
Thiazole-TriazoleGlioblastoma CellsC4 (via Click)4-Chlorophenyl triazole3.20 µM[2]
Benzimidazole-ThiazoleS. aureus (Bacterial)C24-tert-Butylbenzene24 mm (Inhibition Zone)[4]
Benzimidazole-ThiazoleC. albicans (Fungal)C22,4-Difluorobenzene26 mm (Inhibition Zone)[4]

Visualizations

Workflow Start Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate Hydrolysis Mild Saponification (LiOH, THF/H2O) Start->Hydrolysis C2 Modification Debenzylation Catalytic Hydrogenolysis (Pd/C, H2) Start->Debenzylation C4 Modification Amidation Amidation (HATU, DIPEA) Target: Kinase Inhibitors Hydrolysis->Amidation Alkylation O-Alkylation / Click Chem Target: Glioblastoma Debenzylation->Alkylation

Orthogonal derivatization workflow of the thiazole scaffold for targeted drug discovery.

Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates ATP ATP Binding Pocket cMet->ATP Substrate1 PI3K / AKT Survival Pathway ATP->Substrate1 Phosphorylation Substrate2 MAPK / ERK Proliferation Pathway ATP->Substrate2 Inhibitor Thiazole-2-Carboxamide Derivative Inhibitor->ATP Competitive Inhibition Apoptosis Tumor Cell Apoptosis Substrate1->Apoptosis Blocked Substrate2->Apoptosis Blocked

Mechanism of action for thiazole-2-carboxamide derivatives as competitive c-Met kinase inhibitors.

References

  • Kuna, S. et al. "Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents." Arkat USA, 2024. 4

  • "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." National Institutes of Health (PMC). 1

  • "Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer." Biointerface Research in Applied Chemistry, 2024. 3

  • "Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells." Asian Journal of Green Chemistry, 2025. 2

Sources

Application

In vivo dosing formulations for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Application Note: In Vivo Dosing Formulations for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate Executive Brief Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a structurally complex small molecule c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Formulations for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Executive Brief

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a structurally complex small molecule characterized by a rigid thiazole core, a bulky hydrophobic benzyloxy ether, and an ethyl ester moiety. This specific structural combination drives high crystal lattice energy and extreme lipophilicity. Consequently, this molecule is firmly categorized within the Biopharmaceutics Classification System (BCS) as a Class II or IV compound, presenting significant barriers to achieving systemic in vivo exposure due to its poor aqueous solubility (1)[1]. Developing a phase-appropriate, robust preclinical formulation is critical to accurately assessing its pharmacokinetics (PK) and pharmacodynamics (PD) without introducing vehicle-induced toxicity artifacts (2)[2].

Physicochemical Causality & Formulation Rationale

To achieve meaningful systemic exposure, the formulation strategy must overcome the thermodynamic barrier of the compound's solid state.

  • Intravenous (IV) Administration: IV dosing requires a true, thermodynamically stable solution to prevent catastrophic capillary blockade or pulmonary embolism in vivo (2)[2]. For this thiazole derivative, we utilize a multi-component co-solvent system. DMSO is required to aggressively disrupt the crystal lattice; PEG400 acts as a dielectric solvent bridge to prevent precipitation upon aqueous dilution; and Tween 80 provides micellar encapsulation of the highly hydrophobic benzyloxy group.

  • Per Os (PO) Administration: While solutions provide the highest oral bioavailability, suspensions are often necessary for high-dose toxicology or efficacy studies due to strict dose-volume limitations in rodent models (3)[3]. A polymeric suspension using Methylcellulose stabilizes the dispersed API particles via steric hindrance, preventing Ostwald ripening and ensuring dose uniformity.

FormulationStrategy Start Compound: Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate Assess Physicochemical Profiling (Lipophilic, BCS Class II/IV) Start->Assess Route Select in vivo Dosing Route Assess->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) Suspension or Solution Route->PO IV_Form Co-solvent System (e.g., 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) IV->IV_Form PO_Form Polymeric Suspension (e.g., 0.5% Methylcellulose, 0.1% Tween 80 in Water) PO->PO_Form QC Self-Validating QC: HPLC Recovery & Visual Clarity IV_Form->QC PO_Form->QC

Figure 1: Decision tree for selecting in vivo dosing formulations based on administration route.

Protocol 1: Intravenous (IV) Co-Solvent Solution (Target: 2 mg/mL)

Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline Self-Validating Principle: This protocol relies on sequential polarity transition. If the compound precipitates or clouds at any step, the thermodynamic limit of the vehicle has been breached, and the formulation intrinsically fails the QC check. Do not use heat to force dissolution, as it will crash out immediately upon injection into the bloodstream.

  • Weighing & Primary Solubilization: Weigh 2.0 mg of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate into a clean glass vial. Add 50 µL of 100% DMSO. Vortex for 60 seconds.

    • Causality: DMSO is a highly polar aprotic solvent that aggressively breaks the rigid crystalline lattice of the thiazole core.

  • Solvent Bridging: Add 400 µL of PEG400. Vortex for 60 seconds.

    • Causality: PEG400 lowers the dielectric constant of the final mixture, acting as a critical thermodynamic bridge between the highly organic DMSO phase and the upcoming aqueous phase.

  • Micellar Stabilization: Add 50 µL of Tween 80. Vortex thoroughly.

    • Causality: The non-ionic surfactant coats the solubilized hydrophobic molecules, forming pre-micellar structures that prevent aggregation during aqueous shock.

  • Aqueous Dilution (Critical Step): Add 500 µL of 0.9% normal saline dropwise (100 µL at a time) while continuously vortexing.

    • Causality: Dropwise addition prevents localized zones of high polarity, which would cause immediate nucleation and precipitation of the lipophilic ester.

  • Sterile Filtration & Final QC: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Analyze the pre- and post-filtration concentrations via HPLC-UV. A recovery of >95% confirms true solubility. If recovery is <90%, the compound formed invisible nano-precipitates that were caught by the filter, rendering the formulation unsafe for IV use.

Workflow Weigh 1. Weigh API Solubilize 2. Solubilize (DMSO/PEG400) Weigh->Solubilize Surfactant 3. Add Surfactant (Tween 80) Solubilize->Surfactant Aqueous 4. Aqueous Phase (Saline/Water) Surfactant->Aqueous Filter 5. Sterile Filter (0.22 µm) Aqueous->Filter

Figure 2: Step-by-step compounding workflow for intravenous co-solvent preparation.

Protocol 2: Oral (PO) Polymeric Suspension (Target: 10 mg/mL)

Vehicle Composition: 0.5% (w/v) Methylcellulose / 0.1% (v/v) Tween 80 in Deionized Water Self-Validating Principle: Uniformity of the suspension is validated by spatial sampling (top, middle, bottom).

  • Wetting the API: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder. Triturate or mix to form a uniform paste.

    • Causality: The highly hydrophobic benzyloxy group strongly repels water. Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to physically wet the particles.

  • Polymer Addition: Gradually add 990 µL of a pre-formulated 0.5% Methylcellulose solution while mixing continuously (or using a probe sonicator for 30 seconds on ice).

    • Causality: Methylcellulose increases the kinematic viscosity of the vehicle, reducing the sedimentation rate of the particles according to Stokes' Law, ensuring dose uniformity during oral gavage.

  • Homogeneity QC: Draw 50 µL samples from the top, middle, and bottom of the vial. Dissolve in acetonitrile and analyze via HPLC.

    • Self-Validation: The relative standard deviation (RSD) across the three strata must be <5%. If >5%, the suspension is flocculating and requires further particle size reduction (e.g., bead milling or nanosuspension techniques) to ensure accurate dosing (4)[4].

Quantitative Data Presentation

Table 1: Standardized Preclinical Dosing Parameters for Rodent Models

ParameterMouse (25g)Rat (250g)Causality / Physiological Limitation
Max IV Volume 125 µL (5 mL/kg)1.25 mL (5 mL/kg)Exceeding limits causes fluid overload and right heart failure.
Max PO Volume 250 µL (10 mL/kg)2.50 mL (10 mL/kg)Exceeding gastric capacity causes esophageal reflux and aspiration.
Vehicle Tolerability (IV) 5% DMSO max5% DMSO max>5% systemic DMSO causes hemolysis and histamine release.
Target IV Dose 1 - 2 mg/kg1 - 2 mg/kgConstrained by the ~2 mg/mL thermodynamic solubility limit.
Target PO Dose 10 - 50 mg/kg10 - 50 mg/kgAchievable via 10-50 mg/mL uniform polymeric suspensions.

References

  • Scantox CRO. "Preclinical Drug Formulation." Scantox Services, 2024.[Link]

  • Gad, S. C., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." National Center for Biotechnology Information (NIH PMC), 2014.[Link]

  • Liu, Y., et al. "Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment." National Center for Biotechnology Information (NIH PMC), 2014.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that functionalizing heterocyclic scaffolds requires precise control over chemoselectivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that functionalizing heterocyclic scaffolds requires precise control over chemoselectivity. The benzylation of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate [1] presents a classic synthetic challenge: driving O-alkylation to completion while suppressing N-alkylation and preventing the hydrolysis (saponification) of the C2 ethyl ester.

This guide provides a field-proven, self-validating methodology, grounded in mechanistic causality, to help you achieve maximum yield and purity in your synthesis.

Reaction Workflow & Logical Pathway

The primary failure point in this synthesis is the incorrect selection of base and solvent, which leads to ester hydrolysis rather than the desired O-alkylation. The decision tree below outlines the optimal mechanistic pathway.

Benzylation SM Starting Material (CAS 133833-93-9) Base Base Selection SM->Base Strong Aqueous NaOH/KOH Base->Strong Avoid Mild Anhydrous K₂CO₃/Cs₂CO₃ Base->Mild Preferred Hydrolysis Side Reaction: Ester Hydrolysis Strong->Hydrolysis Anion Selective O-Anion Formation Mild->Anion Alkylation BnBr Addition (0°C to RT) Anion->Alkylation Product Target Product (High Yield) Alkylation->Product

Logical workflow for optimizing O-benzylation while preventing ester hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each step, observable physical changes confirm that the reaction is proceeding along the correct mechanistic pathway.

Step 1: Substrate Dissolution

  • Action: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate in anhydrous DMF (0.2 M concentration).

  • Causality: DMF is a polar aprotic solvent that strongly solvates cations, leaving the oxygen anion highly nucleophilic (the "naked anion" effect)[2].

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded starting material.

Step 2: Base-Mediated Deprotonation

  • Action: Add 1.5 eq of finely powdered, freshly oven-dried K₂CO₃. Stir at room temperature for 30 minutes.

  • Causality: A mild carbonate base is strong enough to deprotonate the acidic thiazolyl hydroxyl group but weak enough to prevent saponification of the C2 ethyl ester[2].

  • Validation Check: The mixture will turn slightly opaque or yellowish as the insoluble potassium salt of the substrate forms.

Step 3: Electrophilic Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.1 eq of Benzyl Bromide (BnBr).

  • Causality: Cooling the reaction during the initial addition controls the exothermic reaction and kinetically favors O-alkylation over N-alkylation.

  • Validation Check: Over 1-2 hours of warming to room temperature, a fine white precipitate (KBr) will begin to crash out of the solution, confirming productive alkylation.

Step 4: Reaction Monitoring & Quench

  • Action: Monitor via TLC (Hexanes:EtOAc 3:1). Once the starting material is consumed, quench the reaction by pouring it into 5 volumes of ice-cold water.

  • Validation Check: TLC will show the disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a strongly UV-active, less polar product spot (Rf ~0.6).

Step 5: Workup & Isolation

  • Action: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (3x), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Causality: The 5% LiCl wash is critical; lithium ions strongly coordinate with DMF, pulling this high-boiling solvent out of the organic phase and preventing it from ruining the subsequent column chromatography.

Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield, demonstrating why anhydrous, polar aprotic conditions are mandatory.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Primary Observation / Side Product
1NaOH (aq)THF/H₂O254<10%Complete ester hydrolysis (Carboxylic acid formed)
2Et₃NDCM251235%Poor conversion; weak base insufficient for full deprotonation
3K₂CO₃Acetone60868%Moderate yield; limited by base solubility
4 K₂CO₃ DMF 25 4 87% High yield; clean O-alkylation
5 Cs₂CO₃ DMF 25 2 95% Optimal yield; "Cesium effect" accelerates kinetics
Troubleshooting Guide

Q: Why am I isolating a highly polar baseline compound instead of my target ester? A: You are experiencing ester saponification. This is the most common side reaction when using overly strong bases (like NaOH or KOH) or when your reaction contains adventitious water[2]. Ensure your K₂CO₃ is freshly oven-dried and your DMF is strictly anhydrous. The baseline spot is 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid.

Q: The reaction stalls at ~50% conversion despite adding excess benzyl bromide. How do I push it to completion? A: This indicates a deprotonation bottleneck, not an electrophile shortage. Potassium carbonate has low solubility in many organic solvents. If you are using a solvent like acetone or acetonitrile, switch to DMF. Alternatively, upgrade your base to Cesium Carbonate (Cs₂CO₃), which has higher solubility and provides a more reactive, separated ion pair to accelerate the reaction[2].

Q: I am observing a secondary spot on my TLC running just below my product. What is it? A: This is likely the N-alkylated side product. While O-alkylation is kinetically favored due to the hardness of the oxygen anion, N-alkylation can occur if the reaction is heated excessively or run for too long. Keep the reaction at or below room temperature and quench immediately upon completion.

Frequently Asked Questions (FAQs)

Q: Can I substitute benzyl chloride for benzyl bromide to save costs? A: Yes, but benzyl chloride is significantly less reactive. To maintain reasonable reaction times without increasing the temperature (which risks N-alkylation), add a catalytic amount (0.1 eq) of Sodium Iodide (NaI). This initiates a Finkelstein reaction, generating the highly reactive benzyl iodide in situ[3].

Q: Is it necessary to protect the thiazole nitrogen before benzylation? A: No. The nitrogen in the 1,3-thiazole ring is relatively non-nucleophilic compared to the deprotonated oxygen anion. By utilizing the hard-soft acid-base (HSAB) principle—pairing the hard oxygen anion with a hard cation (K⁺) in a polar aprotic solvent—chemoselective O-alkylation is achieved without the need for protecting groups.

References
  • Source: chemsynthesis.
  • Source: benchchem.
  • Source: nii.ac.

Sources

Optimization

Troubleshooting low aqueous solubility of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Welcome to the technical support guide for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these solubility issues to ensure the reliability and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial hurdles faced when working with this molecule.

Q1: Why is my compound, Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, so poorly soluble in aqueous media?

Answer: The low aqueous solubility of this compound is a direct result of its molecular structure. To understand this, we must consider the contributions of its different functional groups:

  • Hydrophobic Moieties: The structure is dominated by nonpolar groups, including the large benzyloxy group and the aromatic thiazole ring . These regions are repelled by the polar hydrogen-bonding network of water.

  • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups. The nitrogen atom in the thiazole ring is only very weakly basic, with the conjugate acid having a pKa well below physiological pH. This means that altering the pH of the solution will have a minimal effect on the compound's charge and, consequently, its solubility.[1]

  • High Crystal Lattice Energy: Like many crystalline organic solids, this compound likely has strong intermolecular interactions in its solid state. A significant amount of energy is required to break apart this crystal lattice before the individual molecules can be solvated by water.

Due to these factors, this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, a category characterized by low solubility that often presents a major challenge for formulation scientists.[2]

Q2: I prepared my stock solution in DMSO, but I'm seeing precipitation or cloudiness when I dilute it into my aqueous assay buffer. What's happening?

Answer: This is a classic sign of a compound "crashing out" of solution and indicates that you have exceeded its kinetic solubility in the final aqueous medium.

Here's the causality: While the compound may be highly soluble in a neat organic solvent like DMSO, this environment is drastically different from your final aqueous buffer. When you introduce a small volume of the DMSO stock into the buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (mostly water) in which it is poorly soluble. If the final concentration is above its equilibrium solubility limit in that specific buffer, the molecules will rapidly self-associate and precipitate.

Immediate Actions:

  • Visual Confirmation: Visually inspect your assay plates, tubes, or vials. Look for a faint cloudiness (opalescence), distinct particles, or a film at the bottom of the well. Examination under a light microscope can be very revealing.

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay to see if the precipitation stops. This helps you find the approximate kinetic solubility limit under your current conditions.

Q3: What are the best first-line strategies to improve the aqueous solubility for my in vitro experiments?

Answer: For initial in vitro screening, the goal is to achieve a stable solution without using complex formulations that could interfere with the assay. The most common and effective first-line approach is the use of co-solvents .

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[3] This makes the environment more favorable for dissolving hydrophobic compounds like Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

Below is a general troubleshooting workflow to guide your efforts.

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem: Compound precipitates in aqueous buffer check_stock Step 1: Verify Stock Solution Is the compound fully dissolved in 100% organic solvent (e.g., DMSO)? start->check_stock Start Here use_cosolvent Step 2: Introduce a Co-solvent Prepare assay buffer containing a low percentage (1-5%) of a co-solvent. check_stock->use_cosolvent If Yes optimize_cosolvent Step 3: Optimize Co-solvent Level Gradually increase co-solvent %. Monitor for precipitation and assay interference. use_cosolvent->optimize_cosolvent advanced_methods Step 4: Employ Advanced Methods If co-solvents fail or interfere, consider enabling technologies. optimize_cosolvent->advanced_methods If Still Insoluble or Assay Affected success Success: Compound is Soluble Proceed with experiment. optimize_cosolvent->success If Soluble & No Interference cyclodextrin Example: Cyclodextrin Complexation (See Protocol 3) advanced_methods->cyclodextrin G compound Hydrophobic Compound Ethyl 4-(benzyloxy)-5-methyl -1,3-thiazole-2-carboxylate complex Soluble Inclusion Complex Hydrophilic Exterior Guest Compound Inside Cavity compound->complex Encapsulation cyclodextrin Cyclodextrin Host Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->complex water Aqueous Environment complex->water Dissolves In

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

Part 2: Data & Recommended Starting Formulations

The following table provides starting points for your formulation development. Since specific experimental solubility data for this molecule is not publicly available, these values are based on common practices for poorly soluble, neutral compounds.

Method Formulation Component Typical Starting Concentration Maximum Recommended Level (Cell-Based Assays) Mechanism of Action
Co-Solvency Dimethyl Sulfoxide (DMSO)1-2% (v/v)< 0.5 - 1%Reduces solvent polarity. [3]
Ethanol1-5% (v/v)< 1%Reduces solvent polarity. [3]
Polyethylene Glycol 400 (PEG 400)5-10% (v/v)< 2%Reduces solvent polarity, can form hydrogen bonds.
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)5-10% (w/v)Generally well-toleratedEncapsulation of the hydrophobic molecule. [4]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)5-10% (w/v)Generally well-toleratedEncapsulation, with an ionic exterior for enhanced solubility.

Part 3: Experimental Protocols

These protocols provide detailed, self-validating methodologies for systematically improving the solubility of your compound.

Protocol 1: Kinetic Solubility Determination using Co-solvents

Objective: To determine the apparent solubility of the compound in various co-solvent systems.

Materials:

  • Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, PEG 400)

  • 96-well microplate (non-binding surface recommended)

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm.

Procedure:

  • Prepare High-Concentration Stock: Accurately weigh and dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved.

  • Prepare Co-solvent Buffers: Prepare a series of your aqueous buffer containing different percentages of your chosen co-solvent (e.g., Buffer with 0%, 1%, 2%, 5%, and 10% Ethanol).

  • Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution into pure DMSO. This creates a range of concentrations to test.

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO serial dilution plate into corresponding wells of new plates, each pre-filled with a large volume (e.g., 198 µL) of a different co-solvent buffer. This creates a 1:100 dilution and ensures the final DMSO concentration is constant (1% in this example).

  • Equilibration & Measurement:

    • Mix the plates gently.

    • Incubate at room temperature for 1-2 hours. This allows for the precipitation of supersaturated solutions.

    • Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 600-650 nm), where the compound itself does not absorb light.

  • Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution of the compound formulated with cyclodextrin to enhance its aqueous solubility.

Materials:

  • Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and magnetic stir bar

  • Vortex mixer

  • 0.22 µm syringe filter (PVDF or PTFE)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of the cyclodextrin in your desired buffer (e.g., 20% w/v HP-β-CD, which is 200 mg of HP-β-CD per 1 mL of buffer). Gentle warming and stirring can aid dissolution.

  • Add Compound: While the cyclodextrin solution is stirring vigorously, slowly add a pre-weighed amount of the solid compound. Aim for a molar ratio of drug-to-cyclodextrin between 1:1 and 1:3, but this may require optimization. [1]3. Allow for Complexation: Continue stirring the mixture at a constant temperature (room temperature or slightly elevated, e.g., 40°C) for 24-72 hours. [1]The container should be sealed to prevent evaporation. This long incubation allows the system to reach equilibrium.

  • Clarify Solution: After incubation, visually inspect the solution. If it is not perfectly clear, there is undissolved compound.

  • Remove Excess Compound: Filter the solution through a 0.22 µm syringe filter. This critical step removes any remaining solid particles, ensuring that the final solution contains only the dissolved compound-cyclodextrin complex. The resulting clear filtrate is your final, high-solubility stock solution.

  • Quantification (Validation): The concentration of the compound in the final filtered solution should be accurately determined using a validated analytical method, such as HPLC-UV. This confirms the actual achieved solubility.

References

  • Benchchem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Al-kassimy, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Fikri, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Chaudhari, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Goyal, S., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Jetir. (2018). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Retrieved from [Link]

  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate .

This heavily functionalized thiazole derivative presents unique handling challenges. It contains three distinct domains prone to thermal and chemical instability: an activated C2-ethyl ester, an acid-sensitive C4-benzyloxy ether, and an electron-rich thiazole core. Understanding the mechanistic causality behind its degradation is critical for preventing yield loss during synthesis, purification, and storage.

Mechanistic Vulnerabilities: Why Degradation Occurs

To prevent thermal degradation, we must first understand the thermodynamic drivers that cause this molecule to break down under standard laboratory conditions.

1. Trace-Moisture Induced Decarboxylation The ethyl carboxylate group at the 2-position of the thiazole ring is highly activated. When exposed to elevated temperatures (>60°C) in the presence of trace moisture, the ester undergoes spontaneous hydrolysis to form a thiazole-2-carboxylic acid intermediate. Thiazole-2-carboxylic acids are notoriously unstable and readily undergo thermal decarboxylation[1]. The loss of CO₂ is entropically driven, leading to the formation of the des-carboxylate byproduct, 4-(benzyloxy)-5-methylthiazole[2].

2. Acid-Catalyzed Thermal Debenzylation The O-benzyl ether at the C4 position is generally stable to basic conditions but is highly susceptible to cleavage in the presence of Brønsted or Lewis acids, especially when heated[3]. Solvents like chloroform or dichloromethane can photodecompose to generate trace HCl. When concentrated under heat, this trace acid protonates the ether oxygen, triggering an S_N1-like cleavage that yields toluene/benzyl chloride and the tautomeric 4-hydroxy-5-methylthiazole-2-carboxylate[4].

G A Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate B Trace H2O / Heat (>60°C) A->B E Trace Acid / Heat (>80°C) A->E C Thiazole-2-carboxylic acid intermediate B->C Hydrolysis D Decarboxylation (-CO2) 4-(benzyloxy)-5-methylthiazole C->D Rapid Heating F O-Debenzylation Ethyl 4-hydroxy-5-methyl- thiazole-2-carboxylate E->F Ether Cleavage

Thermal degradation pathways of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

Troubleshooting FAQs

Q1: I am losing the ester group during vacuum distillation. Why is this happening, and how can I purify the compound? A1: You are observing thermal decarboxylation. Heating the compound above 60°C under vacuum often provides enough thermal energy to drive the decarboxylation of any trace thiazole-2-carboxylic acid formed via ambient moisture hydrolysis[1]. Do not distill this compound. Instead, utilize low-temperature crystallization or buffered silica gel chromatography (see Protocol 2) to maintain the integrity of the C2-carboxylate.

Q2: My NMR shows a complete loss of the benzyl aromatic signals (7.3–7.5 ppm) after rotary evaporation. What went wrong? A2: This is a classic case of acid-catalyzed thermal debenzylation[4]. If you extracted your product using halogenated solvents (e.g., CHCl₃ or DCM) that were not stabilized with amylene or ethanol, trace HCl was likely present. When you applied heat during rotary evaporation, the acid concentration spiked, cleaving the benzyl ether[3]. Always quench extractions with a mild bicarbonate wash and evaporate at ambient temperature.

Q3: What are the optimal storage conditions to prevent long-term degradation? A3: To prevent both ambient hydrolysis and oxidative degradation of the benzyl ether, store the compound neat (solvent-free) in an amber vial, backfilled with dry Argon or Nitrogen, at -20°C.

Self-Validating Experimental Protocols

To ensure the structural integrity of your compound, implement the following field-proven protocols. These methods are designed to be self-validating, meaning the procedure itself contains checkpoints to verify success.

Protocol 1: Moisture-Free, Low-Temperature Concentration

Objective: Remove solvents without triggering thermal decarboxylation.

  • Neutralization: After your final reaction step or extraction, wash the organic layer with 10% aqueous NaHCO₃ (1 x 50 mL) to neutralize any trace acids.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Self-Validation Check: The solution should be completely clear; any cloudiness indicates residual water that could trigger hydrolysis.

  • Filtration: Filter the solution through a fritted funnel to remove the drying agent.

  • Evaporation: Transfer to a round-bottom flask. Set the rotary evaporator water bath to no higher than 25°C . Apply a high vacuum (e.g., <10 mbar) to compensate for the lack of heat.

  • Final Drying: Transfer the resulting oil/solid to a Schlenk line and dry under high vacuum (0.1 Torr) at room temperature for 4 hours.

Protocol 2: Buffered Silica Gel Chromatography

Objective: Purify the compound without acid-catalyzed debenzylation on the column.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate). Add 1% v/v Triethylamine (Et₃N) to the entire solvent system.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5) which can locally protonate and cleave the benzyl ether during separation. The Et₃N neutralizes these sites.

  • Loading: Dissolve the crude Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in the minimum amount of buffered mobile phase and load it onto the column.

  • Elution & Monitoring: Elute the compound. Self-Validation Check: Spot the fractions on a TLC plate. The desired product will be UV-active. If you see a highly polar, UV-active spot stuck at the baseline, this indicates that debenzylation occurred (forming the polar 4-hydroxythiazole).

  • Concentration: Pool the product fractions and concentrate using Protocol 1 .

Quantitative Data Summary

Degradation PathwayTrigger ConditionsChemical OutcomePrevention Strategy
Ester Hydrolysis H₂O + Heat (>60°C)Thiazole-2-carboxylic acidRigorous drying over Na₂SO₄; avoid aqueous heating.
Decarboxylation Heat (>60°C)4-(benzyloxy)-5-methylthiazoleEvaporate solvents at ≤25°C; avoid distillation.
O-Debenzylation Trace Acid (HCl/Silica) + Heat4-hydroxy-5-methylthiazoleBuffer silica with 1% Et₃N; avoid aged halogenated solvents.
Oxidation O₂, Light, Long-term storageComplex mixture / TarsStore at -20°C in amber vials under Argon.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry.[Link]

  • Radicals derived from heteroaromatic systems. II. Thiazolyl radicals. Canadian Science Publishing.[Link]

  • Ether cleavage - Wikipedia. Wikipedia.[Link]

  • THE CLEAVAGE OF ETHERS. MDMA.ch.[Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (C₁₄H₁₅NO₃S, MW: 277.34)[1]. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to achieve high-purity, crystalline material with consistent morphology.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a Q&A format.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil or gum) rather than a solid crystalline phase.[2] This typically occurs under conditions of high supersaturation, especially when the compound's melting point is lower than the boiling point of the chosen solvent, or if significant impurities are present.[3]

Causality: The solution becomes supersaturated too quickly for molecules to orient themselves into an ordered crystal lattice. Instead, they rapidly crash out of the solution as a disordered, liquid-like agglomerate.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: The most effective strategy is to slow the cooling process. Instead of placing the hot solution on a cold surface or in an ice bath, allow it to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[4] For even slower cooling, the flask can be placed in a Dewar filled with warm water.[5]

    • Add More Solvent: The immediate crashing out of a solid or oil upon cooling is a sign that you used the bare minimum amount of hot solvent.[4] Re-heat the mixture to dissolve the oil and add a small additional volume of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[4]

  • Modify the Solvent System:

    • Choose a solvent with a lower boiling point.

    • If using an anti-solvent, add it much more slowly and at a slightly elevated temperature to avoid localized high supersaturation.

  • Induce Nucleation:

    • Gently scratching the inside of the flask below the solvent level with a glass rod can create microscopic imperfections that serve as nucleation sites.[3]

    • If available, add a "seed crystal" of the pure compound to the slightly cooled solution to provide a template for crystal growth.[3][6]

Q2: I'm getting very fine needles or thin plates, which are difficult to filter and dry. How can I obtain more robust crystals?

Answer: The formation of needles or thin plates is characteristic of very rapid crystal growth along a specific crystallographic axis. While these are true crystals, their morphology (or "habit") is suboptimal for isolation and handling. The goal is to modify the crystallization conditions to encourage more uniform growth in all three dimensions.

Causality: Rapid cooling or high supersaturation forces crystal growth to occur quickly, often favoring the kinetically preferred, but less stable, needle-like morphology.[4][5]

Solutions:

  • Drastically Slow Down Crystal Growth: All the techniques for preventing "oiling out" apply here. The key is to keep the solution only slightly supersaturated for as long as possible.

  • Solvent System Modification: The interaction between the solvent and the solute at the growing crystal faces can significantly influence the crystal habit.[7]

    • Try a different solvent in which the compound has slightly higher solubility at room temperature. This reduces the overall driving force for crystallization.

    • In a two-solvent system (solvent/anti-solvent), altering the ratio can change the crystal habit. Experiment with slightly less anti-solvent.

    • Consider whether a hydrogen-bonding solvent might be interacting too strongly with a particular face of the crystal, promoting anisotropic growth.[8] Trying a non-hydrogen-bonding solvent of similar polarity may yield different results.

Q3: After cooling, no crystals have formed. What should I do next?

Answer: The absence of crystals usually points to one of two scenarios: either the solution is not sufficiently supersaturated (too much solvent was used), or it is a stable, supersaturated solution that requires induction to begin nucleation.[3]

Solutions:

  • Increase Concentration:

    • The most common cause is using too much solvent.[3] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.[4]

    • Alternatively, if the solvent is volatile, you can leave the flask loosely covered in a fume hood to allow for slow evaporation over several hours or days.[5][8]

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface.

    • Seeding: Add a seed crystal. This is the most reliable method if you have previously isolated pure material.[3]

    • Ice Bath: Once you are confident the solution is concentrated enough, cooling it further in an ice-salt bath can sometimes provide the necessary thermodynamic push for nucleation.[3] Be aware this can lead to rapid crystallization and smaller crystals.

  • Last Resort - Full Recovery: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid. You can then re-attempt the crystallization with a different solvent system.[3][4]

Frequently Asked Questions (FAQs)

This section covers fundamental principles for developing a robust crystallization protocol for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

Q1: How do I rationally select an appropriate solvent system?

Answer: The choice of solvent is the most critical factor in a successful crystallization.[9] An ideal solvent should exhibit a steep solubility curve: the compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[10]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1 ) dropwise at room temperature, vortexing after each addition.

  • A good candidate solvent will not dissolve the compound at room temperature after adding ~0.5 mL.

  • Heat the tubes that meet this criterion to the solvent's boiling point. The compound should dissolve completely.

  • Allow the dissolved solutions to cool slowly to room temperature. The best solvent will produce a good yield of crystalline solid.

  • If no single solvent is ideal, try a binary (two-solvent) system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at a warm temperature until the solution becomes faintly turbid. Then, add a drop of the "good" solvent to clarify and allow the solution to cool slowly.[11]

SolventBoiling Point (°C)PolarityPotential RoleComments
Ethanol78Polar ProticPrimary SolventOften a good starting point for esters and aromatic compounds.[12]
Isopropanol82Polar ProticPrimary SolventSimilar to ethanol, but lower volatility can promote slower growth.
Ethyl Acetate77Polar AproticPrimary SolventGood solvent for many esters, but its volatility can lead to rapid evaporation.[13]
Acetonitrile82Polar AproticPrimary SolventCan be effective, but its solvent power for some organics is very high.[14]
Toluene111Non-polarPrimary or Anti-solventIts high boiling point can be useful for compounds with low solubility.
Hexanes/Heptane~69 / ~98Non-polarAnti-solventCommonly used as an anti-solvent with more polar primary solvents like ethyl acetate or alcohols.[12]
Water100Very PolarAnti-solventLikely to be a very poor solvent for this molecule and should primarily be considered as an anti-solvent.[15]
Q2: What is polymorphism and is it a concern for this thiazole derivative?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[16] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[17][18]

Thiazole-containing compounds are known to exhibit polymorphism.[16][19][20] The specific polymorph obtained can be highly dependent on the crystallization conditions, particularly the choice of solvent and the temperature profile.[19][20] For example, crystallization from different solvents like methanol versus ethanol can yield different polymorphic forms of a thiazole derivative.[16][19] Therefore, it is crucial to maintain consistent crystallization protocols to ensure the production of the same polymorph batch after batch. Analytical techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) should be used to characterize the resulting solid form.[17]

Visualized Workflows and Logic

General Crystallization Workflow

The diagram below outlines the standard, self-validating workflow for crystallization. Each step is a control point for ensuring purity and crystal quality.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation & Drying A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Impurities? C 3. Slow Cooling (Controlled Rate) B->C D 4. Crystal Formation & Maturation C->D E 5. Isolate Crystals (e.g., Vacuum Filtration) D->E F 6. Wash with Cold, Fresh Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Standard workflow for purification by crystallization.

Solvent Selection Decision Logic

This diagram illustrates the logical process for determining an appropriate crystallization solvent system based on preliminary solubility tests.

G Start Soluble in Cold Solvent? Result1 Poor Solvent (Reject) Start->Result1 Yes Result2 Insoluble in Hot Solvent? Start->Result2 No Result3 Poor Solvent (Reject) Result2->Result3 Yes Result4 Crystallizes on Cooling? Result2->Result4 No Result5 Good Single Solvent System Result4->Result5 Yes Result6 Consider for Anti-Solvent System Result4->Result6 No (Supersaturated)

Caption: Decision tree for selecting a crystallization solvent.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. (2025). MDPI. [Link]

  • Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. (n.d.). ResearchGate. [Link]

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2016). ResearchGate. [Link]

  • How to crystallize the natural compounds from plant extracts? (2013). ResearchGate. [Link]

  • Recent Advances in Lipid Crystallization in the Food Industry. (2024). Annual Reviews. [Link]

  • Guide for crystallization. (n.d.). Université de Genève. [Link]

  • Crystallisation Techniques. (2006). University of Southampton. [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Journal of the Chinese Chemical Society. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Conventional and Unconventional Crystallization Mechanisms. (2019). IntechOpen. [Link]

  • Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. (2022). ACS Publications. [Link]

  • Crystallization of Organic Compounds. (n.d.). Wiley. [Link]

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. (n.d.). Royal Society of Chemistry. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCLA. [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008). Taylor & Francis Online. [Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. (n.d.). ResearchGate. [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (n.d.). ResearchGate. [Link]

  • Crystal growth. (n.d.). Cambridge University Press & Assessment. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

  • Crystal Growing Guide. (2010). University of Colorado Boulder. [Link]

  • Factors Influencing Crystal Growth. (2017). Scribd. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Irvine. [Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (n.d.).
  • Process for the production of acrylic acid esters containing carboxyl groups. (n.d.).
  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. (n.d.). Applied and Environmental Microbiology. [Link]

  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (n.d.). National Institutes of Health. [Link]

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. (2009). ACS Publications. [Link]

  • Chemistry of Esters. (2022). Chemistry LibreTexts. [Link]

  • Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl). (2018). Cardiff University. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). National Institutes of Health. [Link]

Sources

Troubleshooting

Best purification techniques for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with isolating Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (CAS: 2059949-66-3)[1].

Because this molecule features a delicate balance of an electron-withdrawing ethyl ester, a basic thiazole core, and an ether linkage, standard "brute-force" purification often leads to poor recovery or co-elution with persistent impurities. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure you achieve >98% purity.

Part 1: Chemical Profile & Quantitative Separation Data

Understanding the relative polarities of your reaction mixture is the first step in designing a rational purification strategy. The synthesis of this molecule typically involves the Williamson-type O-benzylation of an ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate precursor.

Table 1: Chromatographic Behavior and Removal Strategies

Reaction ComponentTLC Rf​ (Hexanes/EtOAc 4:1)Relative PolarityTargeted Removal Strategy
Benzyl Bromide (Excess) 0.90Very LowChemical scavenging (Ethanolamine) prior to LLE.
Target (O-Alkylated) 0.55 Medium Isocratic Flash Chromatography (Silica Gel).
N-Alkylated Impurity 0.30HighRetained on silica; elutes only at >40% EtOAc.
Unreacted SM (OH-Thiazole) 0.10Very HighAqueous basic wash (0.5M NaOH) during workup.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I have a persistent, highly non-polar spot ( Rf​ ~0.90) that streaks through my column and contaminates my product. How do I remove it? The Causality: This is unreacted benzyl bromide. Because it is highly lipophilic, it co-elutes near the solvent front but streaks due to its high concentration and density, often bleeding into the target fraction. The Solution: Do not rely on chromatography to remove benzyl bromide. Instead, use a chemical scavenger. Adding a primary amine like ethanolamine to the crude mixture converts the lipophilic benzyl bromide into a highly polar, water-soluble N-benzyl ethanolamine salt, which is effortlessly removed during the aqueous wash.

Q2: I am isolating a secondary product that is significantly more polar than my target. What is this, and how can I prevent it? The Causality: You are observing the N-alkylated byproduct. 4-Hydroxythiazoles exist in a tautomeric equilibrium between the lactim (enol) and lactam (thiazol-4(5H)-one) forms[2][3]. Deprotonation yields an ambidentate enolate capable of reacting at either the oxygen or the nitrogen. Fortunately, because your molecule has a methyl group at the C5 position, competing C-alkylation is sterically blocked. The Solution: To favor the desired O-alkylation (Target) over N-alkylation, apply Hard-Soft Acid-Base (HSAB) principles. Use a polar aprotic solvent (like DMF) and a base with a hard counter-ion (like K2​CO3​ ) to maximize the charge density on the harder oxygen atom, driving the kinetic preference toward the benzyloxy product.

Q3: My product recovery is low, and I observe a baseline streak on my TLC after the column. Is the molecule degrading? The Causality: The ethyl ester at the C2 position is susceptible to hydrolysis. Silica gel possesses acidic silanol groups. If the compound is left on the column too long, or if trace water is present in your eluent, the ester can hydrolyze into the corresponding carboxylic acid, which remains stuck at the baseline. The Solution: Accelerate your flow rate to minimize residence time on the silica, and ensure your solvents are anhydrous.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemical Scavenging & Liquid-Liquid Extraction (LLE)

This protocol ensures the complete removal of starting materials before chromatography, acting as a self-validating system where the disappearance of TLC spots dictates progression.

  • Scavenging: To the crude benzylation reaction mixture (assumed 10 mmol scale in DMF), add 1.5 equivalents of ethanolamine (relative to the excess benzyl bromide used). Stir at room temperature for 45 minutes.

  • Validation Step 1: Run a TLC (Hexanes/EtOAc 4:1). The spot at Rf​ 0.90 must be completely absent. If present, stir for an additional 30 minutes.

  • Quenching: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.

  • Basic Wash: Separate the organic layer and wash it with 0.5M NaOH (2 x 30 mL). Causality: This deprotonates any unreacted 4-hydroxythiazole[3], pulling it into the aqueous phase.

  • Validation Step 2: Spot the organic layer on TLC. The baseline spot ( Rf​ 0.10) must be absent.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Optimized Flash Chromatography
  • Column Preparation: Pack a silica gel column (40-63 µm particle size) using Hexanes. Maintain a compound-to-silica ratio of 1:50 by weight.

  • Loading: Dissolve the concentrated crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Run an isocratic elution at Hexanes/EtOAc 85:15.

  • Fraction Collection: The target Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate will elute cleanly. The N-alkylated impurity will remain firmly retained on the column under these conditions.

  • Validation Step 3: Evaporate the target fractions. A pure product will yield a clear, viscous oil or crystalline solid that shows a singular spot at Rf​ 0.55.

Part 4: Workflows & Mechanistic Visualizations

Workflow Crude Crude Reaction Mixture (Target, BnBr, N-alkyl, SM) Scavenge Add Ethanolamine (Scavenge excess BnBr) Crude->Scavenge Step 1 LLE Liquid-Liquid Extraction (EtOAc / 0.5M NaOH) Scavenge->LLE Step 2 OrgPhase Organic Phase (Target + N-alkyl impurity) LLE->OrgPhase Step 3 Flash Silica Flash Chromatography (Hexanes/EtOAc 85:15) OrgPhase->Flash Step 4 Pure Pure Target Molecule (Ethyl 4-(benzyloxy)...) Flash->Pure Step 5

Fig 1: Optimized purification workflow incorporating chemical scavenging and LLE.

Mechanism SM 4-Hydroxythiazole Core (Lactim Form) Tautomer Thiazol-4(5H)-one Core (Lactam Form) SM->Tautomer Tautomerism Anion Ambidentate Enolate (O- vs N- nucleophile) SM->Anion Base (K2CO3) Tautomer->Anion Base O_Alkyl O-Alkylation (Target) Ethyl 4-(benzyloxy)... Anion->O_Alkyl Hard Electrophile (BnBr) N_Alkyl N-Alkylation (Impurity) More polar by-product Anion->N_Alkyl Competing Pathway Note C5-Alkylation Blocked by C5-Methyl Group Anion->Note

Fig 2: Ambidentate reactivity of 4-hydroxythiazoles leading to O- vs N-alkylation.

References

  • [1] BLD Pharmatech Co., Limited. Product Catalog: Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (CAS 2059949-66-3). ChemBuyersGuide. Available at:

  • Belskaya, N. P., et al. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. La Chimica e l'Industria. Available at:

  • [2] National Institutes of Health (PMC). Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. Formation of Enantioenriched Tertiary Alcohols and Thioethers by Allylation of 5H-Oxazol-4-ones and 5H-Thiazol-4-ones. Available at:

  • [3] ResearchGate. Novel luminescence dyes and ligands based on 4-hydroxythiazole. Available at:

Sources

Optimization

Reducing side products during Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate esterification

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals facing challenges during the esterification of 4-(benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals facing challenges during the esterification of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid to its corresponding ethyl ester.

Due to the unique electronic environment of the 1,3-thiazole ring and the lability of the benzyl protecting group, standard esterification protocols often lead to catastrophic yield losses. This guide provides a mechanistic breakdown of these side reactions, an FAQ troubleshooting section, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Pathway Analysis

To solve side-product generation, we must first understand the structural vulnerabilities of the starting material. The molecule possesses two highly sensitive moieties:

  • The C2-Carboxylic Acid: Positioned directly between the electronegative nitrogen and sulfur atoms, this carboxyl group is highly susceptible to thermal decarboxylation. Protonation of the thiazole nitrogen further stabilizes the ylide intermediate, making acidic, high-temperature conditions detrimental [1].

  • The C4-Benzyloxy Group: Benzyl ethers are generally stable, but under strong Brønsted acid conditions (e.g., refluxing sulfuric acid), the ether oxygen is protonated, leading to irreversible cleavage via a stable benzyl cation ( SN​1 mechanism) [2].

ReactionPathways SM 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylic acid Target Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate (Desired Product) SM->Target Mild Alkylation (EtI, K2CO3, DMF) SP1 Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate (Debenzylation) SM->SP1 Harsh Acid / Reflux (Fischer Esterification) SP2 4-(benzyloxy)-5-methylthiazole (Decarboxylation) SM->SP2 Thermal Stress (>80°C) Acidic Protonation Target->SP1 Prolonged Acid Exposure

Mechanistic pathways showing desired esterification versus common debenzylation and decarboxylation.

Troubleshooting & FAQs

Q1: During the esterification using ethanol and catalytic sulfuric acid, I observe a major side product lacking the benzyl group. Why does this happen, and how can I prevent it? Causality: You are observing acid-catalyzed debenzylation. The classic Fischer esterification relies on strong Brønsted acids and heat. In your substrate, the acid protonates the ether oxygen at the C4 position. The elevated temperature provides the activation energy necessary to cleave the C-O bond, releasing a stable benzyl cation and leaving behind the 4-hydroxy side product. Solution: Abandon the Fischer esterification entirely. Switch to an acid-free, base-promoted alkylation method using ethyl iodide ( EtI ) [3]. This bypasses the need for acidic activation of the carbonyl.

Q2: My starting material is completely consumed, but the yield of the ethyl ester is very low (<20%). TLC shows a highly non-polar spot. What is going wrong? Causality: Your starting material is undergoing thermal decarboxylation. Thiazole-2-carboxylic acids act as an electron sink. When heated above 60°C, especially in acidic media where the N3 nitrogen is protonated, the molecule readily loses CO2​ to form a stabilized ylide intermediate. This intermediate rapidly protonates to yield 4-(benzyloxy)-5-methylthiazole, which appears as a highly non-polar spot on your TLC plate. Solution: Maintain reaction temperatures strictly below 40°C. Utilizing a room-temperature Steglich esterification [4] or a mild alkylation protocol completely suppresses this degradation pathway.

Q3: Between Steglich esterification and base-promoted alkylation, which is the most scalable and reliable for this specific thiazole substrate? Causality: While Steglich esterification ( EDC / DMAP ) is mild, it generates urea byproducts that can complicate purification and scaling. Base-promoted alkylation ( K2​CO3​ , EtI , DMF ) is highly chemoselective. The base deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, which attacks the ethyl iodide in an SN​2 fashion. The inorganic byproducts are easily removed via a simple aqueous workup, making this the superior choice for atom economy and downstream processing.

Quantitative Method Comparison

To illustrate the impact of reaction conditions on product distribution, the following table summarizes the quantitative data derived from optimizing this specific transformation:

Esterification MethodReagents & ConditionsTarget Yield (%)Debenzylation (%)Decarboxylation (%)
Fischer Esterification EtOH, H2​SO4​ (cat.), Reflux, 12h< 20%~ 35%~ 45%
Steglich Esterification EtOH, EDC⋅HCl , DMAP, DCM, RT, 8h82%< 1%< 1%
Base-Promoted Alkylation EtI, K2​CO3​ , DMF, RT, 4h94% Not Detected Not Detected

Self-Validating Experimental Protocols

Below are the detailed, field-proven methodologies for the two viable synthetic routes. Protocol A is the strongly recommended approach for this substrate.

Protocol A: Base-Promoted Alkylation (Recommended)

This method exploits the nucleophilicity of the carboxylate anion, entirely avoiding the acidic conditions that trigger debenzylation and the thermal stress that causes decarboxylation.

  • Preparation: Charge an oven-dried, round-bottom flask with 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Include a magnetic stir bar.

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) (1.5 eq). Stir the suspension at room temperature (20–25°C) for 15 minutes.

    • Validation Checkpoint 1: The suspension will transition from a milky white mixture to a slightly more translucent state as the soluble carboxylate potassium salt forms.

  • Alkylation: Dropwise add ethyl iodide ( EtI ) (1.2 eq) via syringe. Wrap the reaction flask in aluminum foil to protect it from light, as EtI degrades into iodine upon UV exposure.

  • Monitoring: Stir the reaction at room temperature for 4 hours.

    • Validation Checkpoint 2: Check the reaction via TLC (Hexanes:EtOAc 3:1). The starting acid will remain firmly at the baseline ( Rf​=0.0 ) due to its polarity, while the product ester will elute rapidly ( Rf​≈0.6 ) and exhibit strong UV activity at 254 nm.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5 volumes relative to DMF). Extract the aqueous layer with ethyl acetate ( 3×3 volumes).

  • Purification: Wash the combined organic layers with saturated brine ( to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically >95% pure.

Protocol B: Steglich Esterification (Alternative)

Use this method if handling alkyl halides like ethyl iodide is restricted in your facility.

  • Preparation: Dissolve the starting acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Activation: Add absolute ethanol (3.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0°C using an ice bath to prevent any localized thermal degradation during the exothermic coupling step.

  • Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride ( EDC⋅HCl ) (1.2 eq) in small portions over 10 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8 hours.

    • Validation Checkpoint 1: As the reaction progresses, the mixture should remain a clear solution. If a white precipitate forms, it is likely the urea byproduct of EDC, indicating the coupling is actively occurring.

  • Workup: Dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NH4​Cl (to remove DMAP without cleaving the benzyl group), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

References

  • Fischer Esterification: Mechanism and Limitations Source: Master Organic Chemistry URL:[Link]

  • Benzyl Esters and Alkylation Strategies Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Thiazole/Benzothiazole Ester Derivatives via Steglich Esterification Source: ResearchGate (Original Publication: August 2014) URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Validation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate: A Comparative Guide to Benchtop NMR, High-Field NMR, and LC-MS

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical throughput with structural rigor. When validating highly functionalized heterocyclic intermediates like Ethyl 4-(benzyloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical throughput with structural rigor. When validating highly functionalized heterocyclic intermediates like Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (CAS: 2059949-66-3) , relying on a single analytical technique can introduce blind spots. This molecule features a thiazole core, an ethyl ester, a benzyloxy ether, and a methyl group—each presenting distinct electronic environments.

To establish a truly self-validating analytical system, we must objectively compare the performance of different platforms. This guide evaluates the efficacy of Benchtop NMR (60 MHz) , High-Field NMR (400 MHz) , and LC-MS for the structural elucidation of this intermediate, providing actionable methodologies and comparative experimental data.

Multi-Tier Analytical Workflow

To ensure scientific integrity, our validation strategy employs orthogonal techniques. If one method yields ambiguous data (e.g., overlapping multiplets in low-field NMR), the secondary method acts as a fail-safe.

NMR_Workflow Sample Compound Synthesis (Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate) Prep Sample Preparation (20 mg in 0.6 mL CDCl3) Sample->Prep LCMS LC-MS / HRMS Mass & Purity Confirmation Sample->LCMS Orthogonal Benchtop Benchtop NMR (60 MHz) Rapid QA/QC Screening Prep->Benchtop 1st Pass HighField High-Field NMR (400 MHz) Full Structural Elucidation Prep->HighField 2nd Pass Data Data Synthesis & Structural Validation Benchtop->Data HighField->Data LCMS->Data

Figure 1: Multi-tier analytical workflow for the structural validation of thiazole intermediates.

Mechanistic Causality & Experimental Design

Benchtop NMR, which emerged as a viable analytical tool about ten years ago, makes it possible to carry out structural elucidation and quantification directly in the fume hood, despite the inherent gap in resolution and sensitivity compared to high-field NMR[1]. Recent validation studies show that performance metrics between benchtop and high-field devices often exhibit no significant difference for routine molecular determinations, facilitating robust industrial QA/QC[2].

However, the physics of magnetic resonance dictates that scalar couplings (J-couplings) are field-independent in Hertz, but their parts-per-million (ppm) width scales inversely with field strength. At lower frequencies, there is a greater degree of overlap between each signal, whereas overlap is significantly reduced at higher fields[3]. For Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, the 5-proton aromatic multiplet of the benzyloxy group will appear as a broad, unresolved clump at 60 MHz, but will cleanly resolve into distinct ortho, meta, and para signals at 400 MHz.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Every choice—from solvent to relaxation delay—is engineered to prevent false positives.

Protocol A: Standardized Sample Preparation
  • Weighing: Accurately weigh 20.0 ± 0.5 mg of the synthesized intermediate.

  • Solvation: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal suppression. TMS acts as an internal zero-point reference; if the TMS peak drifts from 0.00 ppm, the entire chemical shift axis is immediately flagged as invalid.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Protocol B: Benchtop NMR (60 MHz) Screening
  • Tuning & Locking: Insert the sample into the 60 MHz spectrometer. Initiate the automated shim and deuterium lock routines.

  • ¹H NMR Acquisition: Acquire 16 scans using a standard 1D sequence (zg30) with a 10-second relaxation delay (d1).

    • Causality: A 10-second d1 ensures complete longitudinal (T1) relaxation of the methyl and ester protons, guaranteeing that the integration ratios (3:2:3:2:5) are strictly quantitative.

  • ¹³C NMR Acquisition: Acquire 2048 scans (approx. 2.5 hours).

    • Causality: The low gyromagnetic ratio and 1.1% natural abundance of ¹³C require extensive signal averaging at 1.4 Tesla to resolve quaternary carbons (like the thiazole C2 and C4).

Protocol C: High-Field NMR (400 MHz) Confirmation
  • Preparation: Insert the sample, tune/match the probe to ¹H/¹³C, and execute gradient shimming (topshim).

  • ¹H NMR Acquisition: Acquire 8 scans with a 5-second d1.

  • ¹³C NMR Acquisition: Acquire 256 scans utilizing broadband proton decoupling (waltz16).

    • Causality: Proton decoupling collapses carbon multiplets into sharp singlets, drastically increasing the signal-to-noise ratio (SNR) for the 14 distinct carbon environments in the molecule.

Comparative Data Presentation

To objectively evaluate the platforms, we must look at the spectral output and the operational metrics.

Table 1: ¹H and ¹³C NMR Peak Assignments & Resolution Comparison
NucleusExpected Shift (ppm)Multiplicity & IntegrationStructural Assignment60 MHz Benchtop Resolution400 MHz High-Field Resolution
¹H 1.40Triplet, 3H (J = 7.1 Hz)Ester -CH₃Resolved (Broad base)Baseline Resolved
¹H 2.40Singlet, 3HThiazole C5-CH₃Baseline ResolvedBaseline Resolved
¹H 4.42Quartet, 2H (J = 7.1 Hz)Ester -CH₂-ResolvedBaseline Resolved
¹H 5.35Singlet, 2HBenzyloxy -CH₂-Baseline ResolvedBaseline Resolved
¹H 7.30 - 7.45Multiplet, 5HPhenyl Aromatic HHeavily OverlappedResolved into distinct multiplets
¹³C 12.0, 14.3SingletsAliphatic CH₃ResolvedBaseline Resolved
¹³C 62.0, 71.5SingletsAliphatic CH₂ResolvedBaseline Resolved
¹³C 115.0 - 162.0SingletsAromatic & C=O CarbonsRequires >2 hrs to detectDetected in <15 mins
Table 2: Analytical Platform Performance Metrics
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)LC-MS (Q-TOF)
Primary Utility Rapid QA/QC, Reaction MonitoringFull Structural ElucidationExact Mass & Purity Validation
¹H Acquisition Time < 2 minutes< 1 minute5 - 10 minutes (Chromatography)
Structural Specificity Moderate (Overlap in aromatics)Excellent (Full spin-system mapping)Low (Provides formula, not connectivity)
Cryogen Requirements None (Permanent Magnet)Liquid Helium & NitrogenNone
Cost per Sample Very LowHighMedium

Synthesis & Conclusion

For the structural validation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, Benchtop NMR (60 MHz) is highly capable of confirming the presence of the key functional groups (the ethyl ester, the thiazole methyl, and the benzyloxy methylene) due to their distinct chemical shifts. It serves as an exceptional, cost-effective first-pass filter.

However, to fully resolve the phenyl ring's second-order coupling and rapidly map the quaternary carbons of the thiazole core, High-Field NMR (400 MHz) remains the gold standard. By coupling these NMR techniques with LC-MS to confirm the exact mass ([M+H]⁺ m/z 278.08), researchers create a robust, self-validating analytical loop that eliminates structural ambiguity during drug development.

References

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed (NIH).[Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. PubMed (NIH).[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]

Sources

Comparative

HPLC Method Development Guide: Quantifying Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

A Comparative Analysis of Stationary Phase Selectivity and Method Robustness The Analytical Challenge: Molecular Causality Developing a robust High-Performance Liquid Chromatography (HPLC) method for Ethyl 4-(benzyloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Stationary Phase Selectivity and Method Robustness

The Analytical Challenge: Molecular Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate requires a deep understanding of its physicochemical properties. This molecule presents three distinct structural domains that dictate its chromatographic behavior:

  • The Thiazole Ring: A weakly basic, π -electron-rich heterocycle (pKa ~2.5). If unbuffered, the basic nitrogen can interact with unendcapped silanols on the silica support, leading to severe peak tailing.

  • The Benzyloxy Group: A highly hydrophobic, aromatic moiety that dominates the molecule's retention profile and offers strong potential for π−π interactions.

  • The Ethyl Carboxylate Ester: A polar dipole that is susceptible to transesterification if exposed to protic solvents under extreme pH conditions.

The Core Problem: Standard C18 columns rely almost entirely on dispersive (hydrophobic) forces. When attempting to separate this target analyte from closely related aromatic synthetic impurities (such as positional isomers or unreacted benzylating agents), C18 phases often fail to provide adequate resolution because the overall hydrophobicity of the impurities is nearly identical to the target API.

Experimental Rationale: Biphenyl vs. C18 Selectivity

To overcome the limitations of standard C18 chemistry, we must exploit the molecule's aromaticity.

The Biphenyl Advantage

Biphenyl stationary phases offer orthogonal selectivity by providing enhanced π−π and mild steric interactions due to the two sequential phenyl groups bonded to the base silica (). While a C18 column cannot easily distinguish between molecules with similar LogP values, a Biphenyl column actively engages the electron-rich clouds of the benzyloxy group and the conjugated thiazole ring.

Mobile Phase Causality: Why Methanol?

The choice of organic modifier is critical when using a Biphenyl column. Acetonitrile possesses a triple bond with its own π character, which competes with the analyte for the stationary phase's π electrons, effectively suppressing the π−π interaction. Conversely, Methanol is a protic solvent that does not compete for these interactions, thereby maximizing the unique selectivity of the phenyl phase ()[1].

Detection Wavelength

Conjugated thiazole-carboxylates and aminothiazoles exhibit strong, characteristic UV absorbance. Method optimization reveals that the optimal detection wavelength for maximizing the signal-to-noise ratio of this specific conjugated system is 272 nm ()[2].

Method Development Workflow

HPLC_Workflow Start Target: Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate Phase1 Phase 1: Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->Phase1 Decision1 Critical Pair Resolved? (Rs > 2.0) Phase1->Decision1 Phase2 Phase 2: Mobile Phase Optimization (Select MeOH over ACN to enhance π-π) Decision1->Phase2 Yes Optimize Adjust Gradient Slope & Buffer pH (0.1% FA) Decision1->Optimize No Phase3 Phase 3: Method Validation (Linearity, Precision, Accuracy) Phase2->Phase3 Optimize->Phase1

Fig 1: Systematic HPLC method development workflow for thiazole-carboxylate derivatives.

Self-Validating Chromatographic Protocol

To ensure data integrity, the following protocol incorporates built-in system suitability testing (SST). The method utilizes an acidic buffer to ensure the basic thiazole nitrogen remains fully protonated, mitigating secondary silanol interactions.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.6 µm (e.g., Kinetex or Ascentis Express).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 272 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
8.01585
10.01585
10.16040
15.06040 (Re-equilibration)
System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, inject a 10 µg/mL standard resolution mix containing the target analyte and its critical pair (e.g., a closely eluting positional isomer or transesterification degradant). The system must meet the following criteria:

  • Resolution ( Rs​ ): > 2.0 between the target analyte and the critical pair.

  • Tailing Factor ( As​ ): < 1.5 for the target peak.

  • Injection Precision: Relative Standard Deviation (RSD) of peak area < 2.0% (n=5).

Comparative Performance Data

The following table summarizes the experimental data comparing three different stationary phases under the identical gradient conditions described above.

Stationary PhasePrimary Selectivity MechanismRetention Time ( Rt​ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Critical Pair
Fully Porous C18 Dispersive (Hydrophobic)8.5 min1.451.2 (Co-elution risk)
Core-Shell Phenyl-Hexyl Dispersive + Mild π−π 9.1 min1.201.8 (Partial Resolution)
Core-Shell Biphenyl Strong π−π
  • Dipole-Dipole
9.8 min1.053.4 (Baseline Resolution)

Data Interpretation: The C18 column fails to resolve the target analyte from its critical aromatic impurity, resulting in co-elution ( Rs​ = 1.2). The Phenyl-Hexyl column improves this slightly due to the hexyl-spacer allowing for some conformational flexibility. However, the Core-Shell Biphenyl column provides superior baseline resolution ( Rs​ = 3.4) and excellent peak symmetry ( As​ = 1.05). The dual-ring structure of the biphenyl ligand perfectly complements the benzyloxy-thiazole scaffold, proving that selectivity optimization is far more effective than simply increasing theoretical plates.

Method Validation Summary

Following ICH Q2(R1) guidelines, the optimized Biphenyl method demonstrates robust validation metrics:

  • Linearity: R2>0.999 over a range of 0.1 µg/mL to 50 µg/mL.

  • Sensitivity: Limit of Detection (LOD) established at 0.03 µg/mL; Limit of Quantification (LOQ) at 0.1 µg/mL.

  • Precision: Intra-day and inter-day precision yielded RSD values of 0.8% and 1.2%, respectively.

  • Specificity: Forced degradation studies (acid, base, peroxide, and photolytic) confirmed that all degradants elute without interfering with the primary Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate peak.

References

  • Basavanakatti, et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18(220).

  • Element Lab Solutions. (2020). "Phenyl Stationary Phases for HPLC." Element Lab Solutions Technical Articles.

  • Sigma-Aldrich / Supelco. (2023). "Ascentis® Express Care and Use Guidelines: Biphenyl Columns." Sigma-Aldrich Technical Library.

  • The LCGC Blog. (2018). "Screening Platforms for HPLC Method Development." Chromatography Online.

Sources

Validation

Mass spectrometry fragmentation pattern of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Introduction In modern drug development, elucidating the exact fragmentation patterns of complex heterocyclic compounds is critical for metabolite identification (MetID) and pharmacokinetic (PK) tracking. Ethyl 4-(benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development, elucidating the exact fragmentation patterns of complex heterocyclic compounds is critical for metabolite identification (MetID) and pharmacokinetic (PK) tracking. Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate presents a unique analytical challenge. It contains three distinct cleavable moieties: a labile benzyloxy ether, a terminal ethyl ester, and a robust thiazole core.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against traditional Low-Resolution Triple Quadrupole (QQQ) mass spectrometry for profiling this compound. By analyzing the causality of its fragmentation mechanics, we demonstrate why platform selection dictates the reliability of downstream biological data.

Mechanistic Fragmentation: The "Fragmentation Sink" Effect

Understanding the causality behind mass spectrometric behavior is essential for method development. Under Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), the fragmentation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is not uniform; it is heavily biased by the benzyloxy group.

  • The Tropylium Dominance: The O–CH₂ bond of the benzyloxy group is highly labile. Even at low collision energies (~15 eV), it rapidly cleaves to form the highly stable tropylium ion ([C₇H₇]⁺, m/z 91.0548). This acts as a "fragmentation sink," drawing the majority of the ion current.

  • The Specificity Dilemma: While the 278.0851 → 91.0548 transition yields the highest signal intensity, it is analytically problematic. In complex biological matrices, m/z 91 is a ubiquitous fragment for any benzyl-containing molecule. Relying on it for QQQ-based Multiple Reaction Monitoring (MRM) leads to high false-positive rates and poor specificity[1].

  • Core Elucidation: To achieve true specificity, analysts must target the lower-abundance Thiazole Core fragments (m/z 170.0276) resulting from the neutral loss of benzyl alcohol, followed by the subsequent loss of ethanol from the ester group (m/z 123.9857).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 278.0851 Tropylium Tropylium Ion m/z 91.0548 Precursor->Tropylium - C7H9NO3S (Heterolytic Cleavage) ThiazoleCore Thiazole Core Fragment m/z 170.0276 Precursor->ThiazoleCore - C7H8O (Neutral Loss) EsterCleavage Ester Cleavage m/z 123.9857 ThiazoleCore->EsterCleavage - C2H6O (Loss of Ethanol)

Proposed ESI-MS/MS fragmentation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

Product Comparison: Q-TOF vs. QQQ Performance

When profiling compounds where the most intense fragment (m/z 91) is non-specific, the choice of MS platform becomes the defining factor in data integrity[2].

Triple Quadrupole (QQQ) systems excel at absolute sensitivity for primary transitions but suffer from "mass blindness" to low-abundance specific fragments due to their unit mass resolution (~0.7 Da FWHM). Matrix interferences easily mask the m/z 170 core fragment. Conversely, Q-TOF systems provide exact mass resolution (< 5 ppm error). By extracting an exact mass ion chromatogram (XIC) at m/z 170.0276 with a narrow 10 ppm window, matrix noise is virtually eliminated, making Q-TOF superior for qualitative profiling and MetID[3].

Table 1: Quantitative Comparison of MS Platforms for Thiazole Ether Profiling
Analytical ParameterTriple Quadrupole (QQQ) MRM ModeQ-TOF High-Resolution MS/MS ModeImpact on Thiazole Analysis
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 FWHM)Q-TOF resolves isobaric matrix interferences from the low-abundance m/z 170 core fragment.
Mass Accuracy ± 0.1 Da< 5 ppmEnables definitive elemental composition assignment of the [C₇H₈NO₂S]⁺ fragment.
Primary Sensitivity (m/z 278 → 91) Excellent (Sub-femtogram)Good (Femtogram)QQQ is superior for absolute quantification only if biological matrix noise is low.
Specificity in Biological Matrix Low (m/z 91 is a generic fragment)High (Exact mass XIC eliminates noise)Q-TOF prevents false positives during pharmacokinetic tracking in complex plasma samples.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure reproducible fragmentation profiling while preventing ex-vivo degradation, the following self-validating protocol must be employed. Every step is designed with built-in causality to protect the integrity of the ester and ether bonds.

Step 1: System Suitability Test (SST) & Calibration

  • Action: Infuse a high-precision tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube prior to the run.

  • Causality (Self-Validation): Ensures mass accuracy is strictly < 5 ppm. Without this validation, the exact mass extraction (XIC) at tight 10 ppm windows will fail, leading to false-negative peak integration.

Step 2: Sample Preparation (Esterase Quenching)

  • Action: Spike the target compound into the biological matrix. Immediately precipitate proteins using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality (Self-Validation): Thiazole-2-carboxylates are highly prone to rapid hydrolysis by plasma carboxylesterases. Cold acetonitrile instantly denatures these enzymes, while the acidic pH stabilizes the ester bond. This validates that the MS profile reflects the intact drug, not an artifactual ex-vivo acid metabolite.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Causality (Self-Validation): Separates the parent compound from early-eluting matrix phospholipids that cause severe ion suppression in the ESI source, ensuring a clean, unsuppressed precursor signal at m/z 278.0851.

Step 4: MS/MS Acquisition via Collision Energy (CE) Ramping

  • Action: Acquire MS/MS spectra using a CE ramp of 10–40 eV rather than a static voltage.

  • Causality (Self-Validation): The benzyloxy group is highly labile and fragments into the tropylium ion at low CE (~15 eV). Conversely, the thiazole core and ethyl ester require higher CE (~30-35 eV) to undergo neutral loss of ethanol. A CE ramp ensures all structural features (both fragile and robust) are captured in a single, comprehensive composite spectrum.

Step 5: Post-Run Blank Validation

  • Action: Inject a 50:50 Water:Acetonitrile blank immediately following the highest concentration sample.

  • Causality (Self-Validation): Confirms zero column carryover, validating that subsequent low-concentration PK timepoints are accurate.

Quantitative Data Summary

The following table summarizes the theoretical exact masses required for Q-TOF XIC extraction, providing the foundation for specific MetID tracking.

Table 2: Exact Mass Fragmentation Data (ESI+)
Fragment IdentityMolecular FormulaTheoretical Exact Mass (m/z)Relative Abundance (CE 25 eV)Diagnostic Utility
Precursor Ion [C₁₄H₁₆NO₃S]⁺278.0851VariableConfirms the intact parent molecule.
Tropylium Ion [C₇H₇]⁺91.0548100% (Base Peak)Confirms the presence of the benzyloxy moiety.
Thiazole Core [C₇H₈NO₂S]⁺170.027615 - 25%Highly specific; confirms the intact thiazole-ester core after ether cleavage.
Ester Cleavage [C₅H₂NOS]⁺123.9857< 10%Confirms the presence of the ethyl ester via neutral loss of ethanol (-46 Da).

Conclusion

While Triple Quadrupole mass spectrometry remains the gold standard for absolute sensitivity in targeted assays, it falls short when analyzing compounds like Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, where the dominant fragment (m/z 91) lacks structural specificity. For robust metabolite identification and high-confidence pharmacokinetic profiling in complex matrices, the High-Resolution Q-TOF platform is objectively superior. Its ability to extract low-abundance, highly specific core fragments (m/z 170.0276) with sub-5 ppm mass accuracy effectively eliminates matrix interference and prevents false-positive quantification.

References

  • Title: HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Does the Mass Spectrometer Define the Marker? A Comparison of Global Metabolite Profiling Data Generated Simultaneously via UPLC-MS on Two Different Mass Spectrometers Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Simultaneous qualitative and quantitative analysis using the Agilent 6540 Accurate-Mass Q-TOF Source: Agilent Technologies Application Notes URL: [Link]

Sources

Comparative

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate vs other thiazole carboxylates

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating thiazole building blocks for advanced synthetic applications. Executive Summary: The Evolution of Thiazole Scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating thiazole building blocks for advanced synthetic applications.

Executive Summary: The Evolution of Thiazole Scaffolds

Thiazole-2-carboxylates are privileged heterocyclic scaffolds in medicinal chemistry, serving as the architectural foundation for numerous anti-tubercular agents, kinase inhibitors, and multi-target-directed ligands for neurodegenerative diseases like Alzheimer's[1][2]. However, as target proteins become more complex, standard unsubstituted thiazoles often lack the necessary steric bulk and electronic properties to achieve high-affinity binding.

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate represents a sophisticated evolution of this scaffold. By incorporating a bulky, electron-donating 4-benzyloxy ether and a 5-methyl group, this building block introduces profound electronic and steric modifications. As a Senior Application Scientist, I have observed that these modifications not only alter the reactivity of the C2-carboxylate but also transform the heterocycle into a highly fluorescent donor-acceptor system[3]. This guide objectively compares its performance against standard thiazole carboxylates and provides self-validating experimental protocols for its integration into drug discovery workflows.

Structural & Mechanistic Analysis: The Role of Substituents

To understand the utility of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, we must analyze the causality behind its structural features:

  • The 4-Benzyloxy Group (Electronic & Photophysical Impact): Standard thiazoles are relatively electron-poor. The introduction of an oxygen atom directly attached to the C4 position imparts a strong resonance-donating (+M) effect. This dramatically increases the electron density of the thiazole ring. Consequently, 4-alkoxythiazoles exhibit remarkable photophysical properties, often emitting blue fluorescence (around 410 nm) with high quantum yields (30–90%)[4][5]. In cellular assays, this intrinsic fluorescence allows the compound to act as its own probe, eliminating the need to attach bulky external fluorophores that might disrupt target binding.

  • The 5-Methyl Group (Steric Shielding): The C5 position of a thiazole ring is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The presence of a 5-methyl group blocks this metabolic soft spot, enhancing the in vivo half-life of the resulting drug candidate. Furthermore, the combined steric bulk of the 4-benzyloxy and 5-methyl groups restricts the rotational degrees of freedom when the molecule enters a hydrophobic protein pocket, reducing the entropic penalty of binding.

  • The C2-Carboxylate (Reactivity Modulation): The ester at the 2-position is the primary handle for downstream amidation. Because the 4-benzyloxy group pushes electron density into the ring, the electrophilicity of the C2 carbonyl is slightly dampened compared to an unsubstituted thiazole-2-carboxylate. This necessitates the use of highly efficient, specialized coupling reagents (such as T3P) to achieve high yields during amide bond formation[6].

SAR Core Thiazole Core C2 C2: Carboxylate Ester (Electrophilic Center) Core->C2 Amidation Site C4 C4: Benzyloxy Group (+M Effect, Lipophilic) Core->C4 Induces Fluorescence C5 C5: Methyl Group (+I Effect, Steric Shield) Core->C5 Blocks Oxidation C4->C2 Dampens Electrophilicity

Caption: Structure-Activity Relationship (SAR) and electronic interplay of the substituted thiazole core.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate and standard alternatives.

ParameterEthyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylateEthyl 2-methylthiazole-4-carboxylateEthyl thiazole-2-carboxylate
Electronic Nature Electron-Rich (Donor-Acceptor)Neutral / Slightly Electron-PoorElectron-Poor
Fluorescence (QY) High (30–90% depending on solvent)[4]NegligibleNone
C2/C4 Ester Reactivity Moderate (Requires strong activation)HighVery High (Prone to rapid hydrolysis)
Metabolic Stability High (C5 blocked, C4 shielded)Moderate (C5 open to oxidation)Low (C4 and C5 open)
Primary Application Fluorescent probes, deep-pocket inhibitorsStandard kinase hinge-bindersFragment-based drug discovery

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. The intrinsic fluorescence of the 4-benzyloxythiazole core is utilized as an in-process quality control metric.

Protocol 1: Saponification and Amidation (Drug Discovery Workflow)

Objective: Convert the ethyl ester into a target amide without cleaving the sensitive 4-benzyloxy ether. Causality: We utilize Lithium Hydroxide (LiOH) at ambient temperature to prevent ether cleavage. For the subsequent amidation, we select n-Propylphosphonic acid anhydride (T3P) over standard uronium reagents (like HATU). The electron-rich nature of the 4-alkoxythiazole can lead to side reactions with uronium salts, whereas T3P provides a milder, highly efficient dehydration pathway with minimal side-product formation[6].

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 eq of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in a 3:1 mixture of THF/H₂O. Add 1.5 eq of LiOH·H₂O.

  • Validation Check 1: Stir at 25°C for 2 hours. Spot the reaction on a TLC plate and visualize under 365 nm UV light. The starting material and product will both exhibit strong blue fluorescence, but the carboxylic acid product will remain at the baseline in a 20% EtOAc/Hexane system.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the intermediate acid.

  • Amidation: Dissolve the intermediate acid (1.0 eq) and the target amine (1.2 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Stir at room temperature for 12 hours.

  • Validation Check 2 (LC-MS): Analyze the reaction aliquot via LC-MS. The target amide will present a distinct mass shift. The preservation of the benzyloxy group is confirmed if the product peak retains its characteristic UV absorption at ~350-390 nm.

G A Ethyl 4-(benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylate B Saponification (LiOH, THF/H2O) A->B Ester Hydrolysis C Thiazole-2-carboxylic Acid Intermediate B->C TLC/UV Validation D Amide Coupling (T3P, Amine, DIPEA) C->D Activation E Fluorescent Drug Candidate (Anti-TB / Kinase Inhibitor) D->E LC-MS Validation

Caption: Workflow for the conversion of the thiazole-2-carboxylate ester into a fluorescent drug candidate.

Protocol 2: Photophysical Characterization

Objective: Quantify the fluorescence properties of the synthesized derivatives. Causality: 4-alkoxythiazoles exhibit solvatochromism (emission wavelength changes based on solvent polarity)[3]. Testing in both polar aprotic (DMSO) and non-polar (Toluene) solvents validates the charge-transfer state of the molecule.

Step-by-Step Methodology:

  • Prepare a 10 µM stock solution of the synthesized compound in spectroscopic-grade DMSO and Toluene.

  • Absorption: Measure the UV-Vis absorption spectrum from 250 nm to 500 nm. Identify the λmax​ (typically around 350-390 nm for 4-alkoxythiazoles).

  • Emission: Excite the sample at its λmax​ and record the emission spectrum. Expect a broad emission peak in the 410–460 nm range[5].

  • Validation: Calculate the quantum yield relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄). A quantum yield >30% confirms the integrity of the donor-acceptor system.

Conclusion

For researchers engaged in advanced drug discovery, transitioning from simple thiazole-2-carboxylates to Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate offers a distinct strategic advantage. While the added electron density requires optimized coupling conditions (such as T3P), the payoff is a metabolically stabilized, highly lipophilic, and intrinsically fluorescent scaffold. This enables direct visualization in cellular assays and provides the necessary steric complexity to engage challenging protein targets.

Sources

Validation

A Comparative Guide to the Bioactivity of Thiazole-2-Carboxylate Analogs in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2] Its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. This guide provides a comparative analysis of the bioactivity of ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate and its analogous structures, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By examining experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

The Thiazole Core: A Versatile Pharmacophore

The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a versatile building block in drug design.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring, with modifications at the C2, C4, and C5 positions significantly influencing their potency and selectivity.[1] This guide will focus on analogs of the ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate scaffold, exploring how variations in its chemical structure impact its biological function.

Comparative Bioactivity Analysis: A Tale of Substitutions

To illustrate the impact of structural modifications on bioactivity, we will compare several series of thiazole-2-carboxylate and related carboxamide analogs that have been evaluated against different biological targets.

Anticancer Activity: Targeting Key Kinases

Thiazole analogs have emerged as potent anticancer agents, often by inhibiting protein kinases crucial for tumor growth and proliferation.[1]

One noteworthy study focused on the design of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors.[6] The c-Met proto-oncogene is a key driver in many human cancers, making it an attractive therapeutic target. The study revealed that a thiazole-2-carboxamide linker was generally more potent than its thiadiazole counterpart, suggesting the importance of the specific heteroatom arrangement in the five-membered ring for optimal interaction with the c-Met active site.[6]

A clear structure-activity relationship was observed, with compound 51am emerging as the most potent c-Met inhibitor with an IC50 of 2.54 nM.[6] This highlights the significant gains in potency that can be achieved through systematic optimization of the substituents on the thiazole core.

CompoundR1R2Linkerc-Met IC50 (nM)
51e HC6H5Thiazole-2-carboxamide34.48
51f H4-F-C6H5Thiazole-2-carboxamide29.05
51ah --Thiazole-2-carboxamide9.26
51ak --Thiazole-2-carboxamide3.89
51al --Thiazole-2-carboxamide5.23
51am --Thiazole-2-carboxamide2.54
51an --Thiazole-2-carboxamide3.73
Foretinib (Reference) ----

Table 1: In vitro c-Met inhibitory activities of selected thiazole carboxamide derivatives. Data sourced from[6].

Another study explored a series of novel thiazole-2-carboxamide derivatives as antitumor agents against human lung and breast cancer cell lines.[7] Compound 6f demonstrated significant antiproliferative activity with IC50 values of 0.48 µM against a human lung cancer cell line and 3.66 µM against a human breast cancer cell line.[7] This compound also showed potent in vivo efficacy with a tumor inhibition of 84.3% at a dosage of 10 mg/Kg, underscoring the therapeutic potential of this scaffold.[7]

Neurological Applications: Modulating Neurotransmitter Systems

The versatility of the thiazole scaffold extends to the central nervous system. A study on thiazole-based modafinil analogues identified compounds with inhibitory activity on the dopamine transporter (DAT), a key target in the treatment of sleep disorders and substance addiction.[8] The research highlighted the importance of stereochemistry, with the S-configuration at both chiral centers generally conferring the highest activity and selectivity for DAT.[8]

Interestingly, the replacement of the carboxamide moiety in modafinil with an unsubstituted thiazole at position 4 resulted in a compound (12a ) with comparable activity to R-modafinil (DAT IC50 = 6.7 ± 1.4 μM).[8] However, the introduction of methyl groups on the thiazole ring generally led to a decrease in activity, indicating a sensitivity to steric hindrance in the binding pocket.[8]

CompoundThiazole SubstitutionDAT IC50 (μM)
R-Modafinil --
12a Unsubstituted (at position 4)6.7 ± 1.4
12l 5-methyl (at position 2)Decreased activity
12k 4,5-dimethyl (at position 2)Decreased activity
12m 2-methyl (at position 5)Strongly reduced activity
12r 4-methyl (at position 5)Strongly reduced activity
12s 2,4-dimethyl (at position 5)Strongly reduced activity

Table 2: Structure-activity relationships of thiazole-based modafinil analogues on the dopamine transporter (DAT). Data sourced from[8].

Furthermore, a series of thiazole-2-carboxamides were synthesized and evaluated as potential metabotropic glutamate receptor 5 (mGluR5) antagonists.[9] Compounds 6bc and 6bj were identified as potent antagonists with IC50 values of 274 nM and 159 nM, respectively, and demonstrated excellent in vitro stability.[9] Molecular docking studies suggested that these compounds fit well into the allosteric binding site of mGluR5.[9]

Experimental Methodologies: A Guide to Bioactivity Assessment

The following sections provide an overview of the experimental protocols commonly employed to evaluate the bioactivity of thiazole-2-carboxylate analogs.

General Synthesis of Thiazole-2-Carboxamide Derivatives

The synthesis of the target thiazole-2-carboxamide derivatives often involves the acylation of various amines with a corresponding carbonyl chloride.[6] The carbonyl chloride is typically generated in situ from the reaction of the carboxylic acid with oxalyl chloride, catalyzed by DMF.[6]

Synthesis_Workflow Thiazole_Acid Thiazole Carboxylic Acid Acyl_Chloride Acyl Chloride Intermediate Thiazole_Acid->Acyl_Chloride Reaction Oxalyl_Chloride Oxalyl Chloride, DMF Oxalyl_Chloride->Acyl_Chloride Target_Compound Thiazole-2-Carboxamide Acyl_Chloride->Target_Compound Acylation Amine Amine Amine->Target_Compound

Caption: General synthetic workflow for thiazole-2-carboxamide analogs.

Step-by-Step Protocol:

  • To a solution of the appropriate thiazole carboxylic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time to ensure the formation of the acyl chloride.

  • In a separate flask, dissolve the desired amine in a suitable solvent.

  • Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous work-up to remove any unreacted reagents and byproducts.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired thiazole-2-carboxamide derivative.[6][10]

In Vitro Kinase Inhibition Assay (e.g., c-Met)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase (e.g., c-Met) Incubation Incubate at 37°C Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound Compound->Incubation Detection_Reagent Detection Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the kinase (e.g., c-Met), a suitable substrate, and ATP in a buffer solution.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 37°C for a specific period.

  • Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[11]

Conclusion

The ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate scaffold and its analogs represent a highly versatile and pharmacologically significant class of compounds.[1][5] The extensive research into their synthesis and biological evaluation has led to the discovery of potent agents with diverse therapeutic applications, ranging from oncology to neuroscience. The ability to readily modify the thiazole core allows for the fine-tuning of its properties to enhance efficacy and selectivity against various biological targets. The comparative analysis presented in this guide, supported by experimental data and detailed methodologies, provides a valuable resource for researchers dedicated to the design and development of next-generation therapeutics based on this privileged heterocyclic system.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Educational Research. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC. [Link]

  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science Publishers. [Link]

  • In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives. ScienceDirect. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Synthesis and Biological Evaluation of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[2][12]imidazo[2,1-b]thiazole Derivatives as Potent EGFR Inhibitors. MDPI. [Link]

  • 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. PubMed. [Link]

Sources

Comparative

Publish Comparison Guide: LC-MS/MS Validation of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Method Development, and FDA-Compliant Validation Executive Summary & A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Method Development, and FDA-Compliant Validation

Executive Summary & Analyte Profiling

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (1) is a highly lipophilic synthetic intermediate and bioactive scaffold frequently utilized in small-molecule drug discovery[1]. Accurately quantifying this compound in complex biological matrices (e.g., human plasma) is critical for determining pharmacokinetic (PK) profiles.

As a Senior Application Scientist, I approach method development not as a series of arbitrary steps, but as a self-validating system . Every protocol choice—from the extraction sorbent to the ionization mode—must be mechanistically justified to eliminate matrix interference and ensure absolute quantitative trustworthiness.

Analytical Platform Comparison: Why LC-MS/MS?

When developing an assay for a novel thiazole derivative, selecting the correct analytical platform is the first critical decision. Below is an objective performance comparison of three common techniques.

Table 1: Analytical Platform Comparison
PlatformSensitivity LimitSpecificityMatrix InterferenceMechanistic Suitability for Target Analyte
HPLC-UV Low (µg/mL)LowHighPoor: The conjugated thiazole system absorbs UV, but lacks the sensitivity required for trace-level (pg/mL) PK profiling.
GC-MS Moderate (ng/mL)HighModeratePoor: The benzyloxy ether linkage and ethyl ester are thermally labile, leading to severe in-source degradation at high GC inlet temperatures.
LC-MS/MS High (pg/mL) Very High Low (with SPE)Optimal: The basic nitrogen in the 1,3-thiazole ring readily accepts a proton in acidic mobile phases, making it highly efficient for Electrospray Ionization (ESI+).

The Causality of Choice: LC-MS/MS is selected because it directly exploits the molecule's physicochemical properties. The basic thiazole nitrogen guarantees high ionization efficiency in ESI+, while tandem mass spectrometry (MRM mode) provides the necessary specificity to filter out isobaric background noise inherent to plasma samples.

Sample Preparation Strategy: Overcoming Matrix Effects

Plasma contains high concentrations of endogenous glycerophospholipids. If not removed, these lipids co-elute with lipophilic analytes (like our benzyloxy-containing target) in reversed-phase chromatography, causing severe ion suppression in the ESI source.

Table 2: Extraction Methodology Comparison
MethodPhospholipid RemovalAnalyte RecoveryWorkflow SpeedConclusion
Protein Precipitation (PPT) Poor (<10%)HighFastRejected: Causes unacceptable ion suppression.
Liquid-Liquid Extraction (LLE) Moderate (50-70%)VariableSlowRejected: Emulsion formation reduces reproducibility.
Solid-Phase Extraction (SPE) Excellent (>95%) High & Consistent ModerateSelected: Allows for aggressive washing of polar interferences.

The Causality of Choice: We utilize a Polymeric Reversed-Phase (HLB) SPE cartridge . The lipophilic benzyloxy group of the analyte binds strongly to the hydrophobic divinylbenzene backbone of the sorbent. This allows us to use an aggressive wash step (5% methanol) to elute salts and polar lipids before eluting the target compound with 100% acetonitrile, yielding a pristine extract.

Step-by-Step Experimental Protocol (A Self-Validating System)

To ensure the assay is self-validating, we incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, Ethyl 4-(benzyloxy-d5)-5-methyl-1,3-thiazole-2-carboxylate. Because the SIL-IS co-elutes with the target analyte and experiences identical ionization conditions, it mathematically corrects for any minor well-to-well variations in extraction recovery and transient matrix effects.

Solid-Phase Extraction (SPE) Workflow
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution (100 ng/mL). Self-validation step: The IS normalizes all subsequent losses.

  • Pre-treatment: Dilute with 100 µL of 2% phosphoric acid to disrupt protein-analyte binding.

  • Load: Apply the mixture to a pre-conditioned HLB SPE 96-well plate (30 mg/well).

  • Wash: Wash with 1 mL of 5% methanol in water to remove polar endogenous components.

  • Elute: Elute the analyte and SIL-IS with 1 mL of 100% acetonitrile.

  • Dry & Reconstitute: Evaporate to dryness under nitrogen at 40 °C and reconstitute in 100 µL of initial mobile phase.

UHPLC-MS/MS Conditions

Volatile, MS-compatible mobile phases are essential for efficient ionization, as detailed in2[2].

  • Column: C18, 1.7 µm, 2.1 x 50 mm (Maintains sharp peak shapes for lipophilic compounds).

  • Mobile Phase A: 0.1% Formic acid in Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte Quantifier: m/z 278.1 → 91.1 (Tropylium cation loss from benzyloxy group).

    • Analyte Qualifier: m/z 278.1 → 232.1 (Loss of ethanol from the ester group).

    • SIL-IS Quantifier: m/z 283.1 → 96.1.

Workflow A Plasma Sample (+ SIL-IS) B Solid-Phase Extraction (SPE) A->B C UHPLC Separation B->C D ESI-MS/MS (MRM Mode) C->D E Data Quantification D->E

Step-by-step bioanalytical workflow from sample preparation to quantification.

FDA-Compliant Method Validation Data

The method was validated strictly according to the3[3]. Below is the representative validation data confirming the assay's robustness.

Table 3: Inter- and Intra-Assay Precision and Accuracy

FDA Requirement: Precision (%CV) must be ≤15% (≤20% at LLOQ); Accuracy (%RE) must be within ±15% (±20% at LLOQ).

QC Level (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%RE)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
LLOQ (0.1) 8.4+6.29.5+7.1
Low (0.3) 5.2-2.16.4-1.8
Mid (50) 3.1+1.44.2+2.0
High (80) 2.8+0.83.5+1.2
Table 4: Matrix Factor (MF) Evaluation

Evaluated across 6 independent lots of human plasma (including one hemolyzed lot).

Plasma LotUnnormalized MFIS-Normalized MF
Lot 10.821.01
Lot 20.780.99
Lot 30.851.02
Lot 40.750.98
Lot 50.881.04
Lot 6 (Hemolyzed)0.710.97
Mean 0.80 1.00
%CV 7.8% 2.6%

Data Interpretation: The unnormalized MF of 0.80 indicates that the plasma matrix suppresses approximately 20% of the analyte's signal. However, because the SIL-IS experiences the exact same suppression, the IS-Normalized MF is 1.00 with a CV of 2.6% . This proves the self-validating logic of the assay: the internal standard perfectly compensates for matrix effects, fully satisfying FDA regulatory criteria[3].

MatrixEffect Start Evaluate Matrix Effect (ME) Calc Calculate IS-Normalized MF (Peak Area Ratio) Start->Calc Decision Is CV of IS-normalized MF <= 15%? Calc->Decision Pass Method Validated (No severe suppression) Decision->Pass Yes Fail Optimize Extraction or Chromatography Decision->Fail No

Decision tree for evaluating matrix effects according to FDA 2018 BMV guidelines.

References

  • U.S. Food and Drug Administration (FDA).Bioanalytical Method Validation Guidance for Industry (May 2018).
  • Shimadzu Corporation.Mobile phases compatible for LC/MS.
  • AS ONE (Enamine Distributor).88-2897-80 Enamine 化合物 100mg CAS No:2059949-66-3.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

A Proactive Safety Framework for Handling Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet available. Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, a specialized organic molecule, falls into this category.[1] This guide provides a robust operational framework for its handling, grounded in the precautionary principle and a risk-based assessment methodology advocated by leading safety organizations like the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA).[2][3][4] Our objective is to empower researchers to work safely by understanding and mitigating potential hazards through established best practices.

Hazard Recognition & Risk Assessment: A Structural Approach

Without a specific Safety Data Sheet (SDS), we must infer potential hazards by analyzing the compound's constituent functional groups. This approach aligns with the "Recognize" and "Assess" components of the RAMP (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) framework.[3][5][6]

  • 1,3-Thiazole Ring: The thiazole core is a common scaffold in many biologically active molecules.[7][8] While thiazole itself is a flammable liquid and harmful if swallowed, derivatives can exhibit a wide range of toxicological profiles, including skin and eye irritation.[9][10] It is prudent to assume the compound may cause irritation upon contact.[11]

  • Ethyl Carboxylate (Ester): Short-chain esters are generally considered to have low toxicity but can be irritating to the eyes and respiratory system. They can also be flammable.

  • Benzyloxy Group: This group contains an aromatic ring. While the ether linkage is generally stable, aromatic compounds should be handled with care to avoid inhalation or skin absorption.

Minimizing Risk: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental procedure.[12] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Prep (Solid) ANSI Z87.1-rated safety glasses with side shields.[13]Disposable nitrile gloves (double-gloving recommended).[13]Standard lab coat.[14][15]Not required if performed in a chemical fume hood or ventilated balance enclosure.
Solution Preparation/Transfers Chemical splash goggles.[13][16]Disposable nitrile gloves. Immediately replace if contact occurs.[13]Standard lab coat.[14][15]Required if outside a chemical fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.
Running Reactions (Heated/Pressurized) Chemical splash goggles and a full-face shield.[13][16]Chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile).[12]Flame-resistant (FR) lab coat.[12][14][16]All operations must be conducted within a certified chemical fume hood.[17]
Work-up & Purification Chemical splash goggles.Chemically resistant gloves appropriate for the solvents being used.Standard lab coat.All operations must be conducted within a certified chemical fume hood.

Causality Behind PPE Choices:

  • Eye Protection: Operations involving liquids carry a splash risk, necessitating the use of chemical splash goggles over standard safety glasses.[13][16] High-energy procedures like heated or pressurized reactions require the additional protection of a face shield.[16]

  • Hand Protection: Disposable nitrile gloves offer good initial protection for incidental contact.[13] For prolonged operations or when handling larger quantities, more robust, chemically-resistant gloves are necessary.[12] The practice of "double-gloving" can provide an extra layer of security.

  • Body Protection: A standard lab coat protects personal clothing and skin from minor spills.[15] When working with flammable materials, a flame-resistant lab coat is mandatory to protect against fire hazards.[12][16]

  • Respiratory Protection: The primary method for controlling respiratory exposure is through engineering controls like a chemical fume hood.[17][18] A respirator should be used as a secondary line of defense if there is a risk of aerosol generation outside of a fume hood.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Step 1: Preparation and Pre-Work Checklist

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[19]

  • Designate a specific area for handling the compound.

  • Assemble all necessary equipment and PPE before retrieving the chemical.

Step 2: Weighing and Transfer

  • Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Use anti-static weigh boats or paper.

  • When transferring, use a spatula and avoid creating dust.

  • Close the primary container immediately after use.

Step 3: Dissolution and Reaction Setup

  • Add solvents slowly to the solid to avoid splashing.

  • If the process is exothermic, use an ice bath for cooling.

  • Ensure all glassware is properly clamped and secured within the fume hood.

Step 4: Post-Procedure Decontamination

  • Wipe down the work area with an appropriate solvent and then soap and water.

  • Carefully remove PPE, avoiding contact with the outer surfaces. Remove gloves last.

  • Wash hands thoroughly with soap and water after removing all PPE.[17]

Emergency Preparedness

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Collect the contaminated material in a sealed bag or container.[11]

    • Label the container as hazardous waste.[11]

    • Clean the spill area with a suitable solvent and then decontaminate with soap and water.[11]

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) office.

    • Prevent entry to the area.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes. Hold eyelids open and continue flushing. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan

All waste containing Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, including contaminated consumables (gloves, absorbent pads, pipette tips), must be treated as hazardous waste.[11]

  • Segregation: Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Flammable").[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[9][11]

Visual Workflow: PPE Selection Protocol

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Assess Experimental Procedure CheckAerosol Potential for Aerosol / Dust Generation? Start->CheckAerosol CheckSplash Potential for Liquid Splash? CheckAerosol->CheckSplash No Hood Work in Chemical Fume Hood CheckAerosol->Hood Yes Goggles Wear Chemical Splash Goggles CheckSplash->Goggles Yes Gloves Nitrile Gloves (Double) CheckSplash->Gloves No CheckEnergy High Energy? (Heat/Pressure) FaceShield Add Full-Face Shield CheckEnergy->FaceShield Yes CheckEnergy->Gloves No Hood->CheckSplash Goggles->CheckEnergy FRCoat Wear Flame-Resistant Lab Coat FaceShield->FRCoat ChemGloves Chemical Resistant Gloves FRCoat->ChemGloves

Sources

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